Gimeracil-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
148.52 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI Key |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
Isomeric SMILES |
C1=[13C]([13C](=[13CH]NC1=O)Cl)O |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Gimeracil-13C3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil is a critical component of combination chemotherapy regimens, primarily valued for its role as a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD). This inhibition serves to enhance the therapeutic efficacy of fluoropyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU), by preventing their rapid metabolic degradation. More recent research has also elucidated a secondary mechanism of action involving the inhibition of homologous recombination, a key DNA repair pathway, which contributes to the radiosensitizing effects of Gimeracil. This technical guide provides an in-depth exploration of the dual mechanisms of action of Gimeracil, with a focus on its isotopically labeled form, Gimeracil-13C3. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways and experimental workflows.
Introduction
Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a key pharmacological agent used in oncology. It is a component of the oral fluoropyrimidine anticancer drug S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil.[1] The primary rationale for its inclusion in this combination therapy is to modulate the pharmacokinetics of 5-FU, thereby increasing its bioavailability and therapeutic window. This compound is a stable isotope-labeled version of Gimeracil, where three carbon atoms are replaced with carbon-13.[2][3] This labeled compound is an invaluable tool in research and clinical settings, particularly for pharmacokinetic studies, as it allows for precise quantification and differentiation from the unlabeled drug using mass spectrometry.[4]
Primary Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
The principal mechanism of action of Gimeracil is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD).[4] DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for converting over 80% of an administered dose into its inactive metabolite, dihydrofluorouracil (DHFU). By blocking DPD activity, Gimeracil significantly increases the plasma concentration and prolongs the half-life of 5-FU, leading to enhanced antitumor effects. This allows for the administration of lower doses of 5-FU, which can reduce the incidence and severity of dose-limiting toxicities.
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The following tables summarize key quantitative parameters related to the DPD-inhibiting activity and pharmacokinetics of Gimeracil.
| Parameter | Value | Reference(s) |
| DPD Inhibition | ||
| IC50 | 95 nM | |
| Pharmacokinetics (as part of S-1) | ||
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 h | |
| Plasma Protein Binding | 32.2% | |
| Elimination Half-Life (t1/2) | Not explicitly stated for Gimeracil alone | |
| Metabolism | Minimally metabolized | |
| Primary Route of Excretion | Renal |
Table 1: Key Pharmacological Parameters of Gimeracil
| Component | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Tegafur | ~2 | ~173.6 | - |
| Gimeracil | ~1.5 | ~13.3 | - |
| Oteracil | ~2 | ~135.4 | - |
Table 2: Pharmacokinetic Parameters of S-1 Components in Rats Following Oral Administration. Note: These values are from a single study in rats and may not be directly comparable to human pharmacokinetics.
Signaling Pathway: 5-FU Metabolism and DPD Inhibition
The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of Gimeracil.
Caption: Gimeracil's inhibition of DPD, enhancing 5-FU's therapeutic effect.
Secondary Mechanism of Action: Inhibition of Homologous Recombination
Beyond its well-established role as a DPD inhibitor, Gimeracil has been shown to possess a secondary mechanism of action: the inhibition of homologous recombination (HR). HR is a critical DNA repair pathway responsible for the error-free repair of DNA double-strand breaks (DSBs). By inhibiting HR, Gimeracil can enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation. This radiosensitizing effect is particularly relevant in the context of combination cancer therapies.
Logical Relationship: Gimeracil's Impact on DNA Repair
The diagram below outlines the logical relationship between Gimeracil, DNA damage, and the inhibition of the homologous recombination repair pathway.
Caption: Gimeracil inhibits homologous recombination, leading to increased cell death.
Experimental Protocols
The following are generalized protocols for assessing the key mechanisms of action of Gimeracil. These should be adapted and optimized for specific experimental conditions.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Gimeracil on DPD activity in vitro.
Materials:
-
Recombinant human DPD enzyme
-
5-Fluorouracil (5-FU)
-
Gimeracil or this compound
-
NADPH
-
Potassium phosphate buffer
-
HPLC system with UV detection or LC-MS/MS
Procedure:
-
Enzyme Reaction Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPD enzyme in a microcentrifuge tube.
-
Prepare a range of Gimeracil concentrations to be tested.
-
Add the desired concentration of Gimeracil or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 5-FU to the pre-incubated mixture.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Centrifuge the terminated reaction to pellet precipitated proteins.
-
Analyze the supernatant for the concentration of the 5-FU metabolite, dihydrofluorouracil (DHFU), using HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition for each Gimeracil concentration relative to the vehicle control.
-
Determine the IC50 value of Gimeracil by plotting the percentage of inhibition against the logarithm of the Gimeracil concentration and fitting the data to a dose-response curve.
-
Homologous Recombination (HR) Inhibition Assay (e.g., γ-H2AX Foci Formation Assay)
This protocol describes a method to assess the effect of Gimeracil on the repair of DNA double-strand breaks via homologous recombination.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Gimeracil
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of Gimeracil or a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Induction of DNA Damage:
-
Expose the treated cells to a specific dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks.
-
-
Post-Irradiation Incubation:
-
Allow the cells to recover for different time points (e.g., 1, 4, 24 hours) to allow for DNA repair.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against γ-H2AX, a marker for DNA double-strand breaks.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus for each treatment condition and time point.
-
-
Data Interpretation:
-
A sustained high number of γ-H2AX foci in Gimeracil-treated cells compared to the control at later time points indicates an inhibition of DNA repair, consistent with the inhibition of homologous recombination.
-
Role of this compound in Mechanistic Studies
This compound serves as a crucial internal standard for the accurate quantification of Gimeracil in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). In mechanistic and pharmacokinetic studies, the co-administration of unlabeled Gimeracil and a known amount of this compound allows for precise determination of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The distinct mass-to-charge ratio of the 13C-labeled compound enables its differentiation from the endogenous and administered unlabeled Gimeracil, correcting for variations in sample preparation and instrument response.
Experimental Workflow: Pharmacokinetic Analysis using this compound
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
References
Gimeracil-13C3 as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, gimeracil increases the bioavailability and efficacy of 5-FU. The stable isotope-labeled form, Gimeracil-13C3, serves as a critical tool in preclinical and clinical research, particularly in pharmacokinetic studies and metabolic pathway analysis. This technical guide provides an in-depth overview of this compound as a DPD inhibitor, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use.
Introduction
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are cornerstones in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1] However, the efficacy of 5-FU is often limited by its rapid catabolism by dihydropyrimidine dehydrogenase (DPD), with over 80% of the administered dose being quickly degraded.[2] This rapid breakdown leads to a short half-life and variable systemic exposure, necessitating high doses that can cause severe toxicity.
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent and reversible inhibitor of DPD.[3][4] It is a key component of the oral fluoropyrimidine anticancer drug S-1, where it is combined with tegafur (a 5-FU prodrug) and oteracil.[3] By competitively inhibiting DPD, gimeracil prevents the degradation of 5-FU, leading to sustained and higher plasma concentrations of the active drug, thereby enhancing its antitumor activity.
This compound is a stable isotope-labeled version of gimeracil, where three carbon atoms are replaced with the heavy isotope ¹³C. This labeling does not alter the chemical or biological properties of the molecule but allows for its precise detection and quantification by mass spectrometry. This compound is invaluable as an internal standard in bioanalytical methods for pharmacokinetic studies of gimeracil and is a powerful tracer for metabolic research to elucidate the effects of DPD inhibition on pyrimidine metabolism.
Mechanism of Action
Gimeracil's primary mechanism of action is the potent and selective inhibition of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including uracil, thymine, and the chemotherapeutic agent 5-FU.
Gimeracil acts as a competitive inhibitor, binding to the active site of the DPD enzyme and preventing it from metabolizing its natural substrates and 5-FU. This inhibition leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, allowing for more sustained exposure of tumor cells to the cytotoxic drug.
Beyond its role in enhancing 5-FU efficacy, research suggests that gimeracil may also have radiosensitizing effects by inhibiting the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. This dual action makes gimeracil a compound of significant interest in oncology.
Quantitative Data
DPD Inhibition Data
The inhibitory potency of gimeracil against DPD has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (without Gimeracil) | 59.0 ± 14.3 µM | TE-5R (5-FU resistant esophageal cancer cells) | |
| IC50 (with Gimeracil) | 20.8 ± 9.2 µM | TE-5R (5-FU resistant esophageal cancer cells) | |
| IC50 (without Gimeracil) | 4.8 ± 0.9 µM | TE-5 (parental esophageal cancer cells) | |
| IC50 (with Gimeracil) | 4.9 ± 0.9 µM | TE-5 (parental esophageal cancer cells) |
Note: The addition of gimeracil significantly reduced the 5-FU resistance in TE-5R cells.
Pharmacokinetic Parameters of Gimeracil (as part of S-1 formulation)
Pharmacokinetic studies of the S-1 formulation provide insight into the absorption, distribution, metabolism, and excretion of gimeracil in humans.
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Cmax (ng/mL) | 374.9 ± 103.0 | Single oral dose of 60 mg S-1 | |
| tmax (hr) | 1.0 (median) | Single oral dose of 50 mg S-1 | |
| AUC₀₋t (ng·h/mL) | 1341.6 ± 316.3 | Single oral dose in Korean cancer patients | |
| t½ (hr) | 7.8 ± 5.1 | Single oral dose of 60 mg S-1 |
Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Elimination half-life.
Experimental Protocols
In Vitro DPD Inhibition Assay
This protocol describes a method to determine the inhibitory effect of gimeracil on DPD activity in cell lysates.
Materials:
-
Cell line expressing DPD (e.g., human liver cancer cells, colorectal cancer cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
DPD enzyme reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
5-Fluorouracil (5-FU) solution
-
Gimeracil or this compound solution
-
NADPH solution
-
Internal standard (e.g., 5-chlorouracil)
-
Quenching solution (e.g., ice-cold perchloric acid)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency. Harvest cells, wash with PBS, and lyse using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic fraction with DPD.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay or a similar method.
-
Inhibition Assay: a. In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50 µg), DPD reaction buffer, and varying concentrations of Gimeracil (or this compound). Include a control with no inhibitor. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the enzymatic reaction by adding 5-FU (substrate) and NADPH (cofactor). A typical final concentration for 5-FU is around its Km value for DPD. d. Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an ice-cold quenching solution.
-
Sample Preparation for LC-MS/MS: a. Add the internal standard to each reaction tube. b. Centrifuge the samples to precipitate proteins. c. Transfer the supernatant to a new tube and prepare for LC-MS/MS analysis (e.g., by dilution or solid-phase extraction).
-
LC-MS/MS Analysis: Quantify the amount of the DPD-mediated 5-FU catabolite (e.g., dihydro-5-fluorouracil, FUH2) produced in each reaction.
-
Data Analysis: Calculate the rate of FUH2 formation for each Gimeracil concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Pharmacokinetic Analysis of Gimeracil using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of gimeracil in plasma samples by LC-MS/MS.
Materials:
-
Plasma samples from subjects administered a gimeracil-containing formulation.
-
This compound solution of a known concentration (internal standard, IS).
-
Acetonitrile (for protein precipitation).
-
Formic acid.
-
LC-MS/MS system with a C18 column.
Procedure:
-
Sample Preparation: a. Thaw frozen plasma samples at room temperature. b. To a 200 µL aliquot of plasma in a polypropylene tube, add 10 µL of the this compound internal standard solution (e.g., 5000 ng/mL). c. Add 1 mL of acetonitrile to precipitate plasma proteins. d. Vortex the mixture for 5 minutes. e. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of 50% acetonitrile solution. h. Centrifuge again to remove any remaining particulates.
-
LC-MS/MS Analysis: a. Inject a small aliquot (e.g., 3 µL) of the prepared sample into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water. c. Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Gimeracil: m/z 145.9 → 128.0
- This compound (IS): m/z 149.0 → 130.9
-
Data Analysis: a. Construct a calibration curve by analyzing plasma samples spiked with known concentrations of gimeracil and a fixed concentration of the this compound IS. b. Determine the concentration of gimeracil in the unknown samples by comparing the peak area ratio of gimeracil to the this compound IS against the calibration curve. c. Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and t½ using non-compartmental analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Gimeracil is a pivotal component in modern fluoropyrimidine-based chemotherapy, significantly enhancing the therapeutic window of 5-FU by inhibiting its primary catabolic enzyme, DPD. The stable isotope-labeled analog, this compound, is an indispensable tool for researchers and drug developers, enabling precise pharmacokinetic assessments and sophisticated metabolic tracing studies. The data and protocols presented in this guide offer a comprehensive resource for professionals working to advance our understanding and application of DPD inhibitors in cancer therapy. Further research into the dual mechanisms of DPD and homologous recombination inhibition by gimeracil may unveil new therapeutic strategies and combination therapies to improve patient outcomes.
References
The Pivotal Role of Gimeracil-13C3 in the S-1 Formulation for Gastric Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 is a third-generation oral fluoropyrimidine anticancer drug that has become a cornerstone in the treatment of advanced gastric cancer, particularly in East Asia. Its formulation is a carefully designed combination of three components: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor; and Oteracil, which inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract. This guide provides a detailed technical overview of the critical role of Gimeracil, with a specific mention of its isotopically labeled form, Gimeracil-13C3, within the S-1 formulation for the management of gastric cancer.
The Tripartite Composition of S-1
The efficacy and tolerability of S-1 are a direct result of the synergistic action of its three components, present in a molar ratio of 1:0.4:1 (Tegafur:Gimeracil:Oteracil)[1].
-
Tegafur: A prodrug that is gradually converted to the cytotoxic agent 5-fluorouracil (5-FU) in the body, primarily by the hepatic enzyme CYP2A6.
-
Gimeracil (5-chloro-2,4-dihydroxypyridine): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.
-
Oteracil (potassium oxonate): An inhibitor of orotate phosphoribosyltransferase (OPRT), which is primarily distributed in the gastrointestinal tract. It reduces the local phosphorylation of 5-FU to its active metabolites, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis[1][2][3].
Core Function of Gimeracil: DPD Inhibition
The central role of Gimeracil in the S-1 formulation is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD)[4]. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites. By inhibiting DPD, Gimeracil achieves two critical pharmacokinetic objectives:
-
Increased Bioavailability of 5-FU: Gimeracil prevents the rapid degradation of 5-FU, leading to significantly higher and more sustained plasma concentrations of the active drug.
-
Reduced Inter-individual Variability: DPD activity can vary considerably among individuals due to genetic polymorphisms. Gimeracil helps to normalize the exposure to 5-FU, leading to more predictable therapeutic outcomes.
The inhibitory effect of Gimeracil on DPD is highly potent, with a reported 50% inhibitory concentration (IC50) of 95 nM in vitro. This potent inhibition allows for the administration of a lower dose of Tegafur compared to other oral fluoropyrimidines, while still achieving therapeutic concentrations of 5-FU.
This compound: A Tool for Precision Pharmacokinetics
This compound is a stable isotope-labeled version of Gimeracil. In pharmacokinetic studies, it serves as an ideal internal standard for the quantification of Gimeracil in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variations in sample preparation and instrument response, ensuring the highest degree of accuracy and precision in determining the concentration of the unlabeled drug.
Quantitative Impact of Gimeracil on 5-FU Pharmacokinetics
The inclusion of Gimeracil in the S-1 formulation has a profound and quantifiable impact on the pharmacokinetic profile of 5-FU. Studies have demonstrated that co-administration of Gimeracil with a 5-FU prodrug leads to a dramatic increase in the plasma concentration of 5-FU.
| Pharmacokinetic Parameter | Effect of Gimeracil | Fold Increase (Approximate) | Reference |
| AUC (Area Under the Curve) of 5-FU | Significantly Increased | 20-fold | |
| Cmax (Maximum Concentration) of 5-FU | Significantly Increased | Varies by study | |
| t1/2 (Half-life) of 5-FU | Prolonged | Varies by study |
Note: The exact fold increase can vary depending on the patient population, dosage, and specific study design.
Signaling Pathways and Experimental Workflows
Mechanism of Action of S-1 Components
The following diagram illustrates the interplay between Tegafur, Gimeracil, and Oteracil in the S-1 formulation.
References
- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
Gimeracil-13C3: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Gimeracil-13C3. This compound is the isotopically labeled version of Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] The incorporation of three carbon-13 isotopes makes this compound an invaluable tool, primarily as an internal standard in pharmacokinetic and bioequivalence studies involving Gimeracil, often part of the oral fluoropyrimidine derivative S-1.[3][4]
Core Chemical Properties
While specific experimental data for the 13C3 labeled variant is limited, the fundamental chemical properties are expected to be comparable to its unlabeled counterpart, Gimeracil. The key distinction lies in the molecular weight, a critical feature for its use in mass spectrometry-based analytical methods.
| Property | Value | Source |
| Chemical Name | 5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3 | [5] |
| Synonyms | Gimestat-13C3, CDHP-13C3 | |
| CAS Number | 1184979-29-0 | |
| Molecular Formula | C₂(¹³C)₃H₄ClNO₂ | |
| Molecular Weight | 148.52 g/mol | |
| Appearance | Off-White Solid | |
| Melting Point | 274 °C | |
| Solubility | Solubilities of gimeracil in aqueous co-solvent mixtures of isopropanol, N,N-dimethylformamide (DMF), ethylene glycol (EG) and dimethylsulfoxide (DMSO) were investigated. Experimental solubility increased with increasing temperature and mass fraction of each co-solvent. |
Stability Profile of Gimeracil
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. Studies on Gimeracil have shown it to be a remarkably stable compound under a variety of stress conditions, with the notable exception of oxidative stress.
| Stress Condition | Observations |
| Acidic Hydrolysis | Stable. |
| Alkaline Hydrolysis | Stable. |
| Thermal Degradation | Stable. |
| Photolytic Degradation | Stable. |
| Oxidative Stress | Significant degradation observed, leading to the formation of multiple degradation products. |
Experimental Protocols
The following section details the methodologies employed in forced degradation studies of Gimeracil, which are essential for assessing its stability and for the development of stability-indicating analytical methods.
Forced Degradation Experimental Protocol
A typical forced degradation study for Gimeracil involves subjecting the compound to various stress conditions as mandated by ICH guidelines (Q1A (R2) and Q1B) to identify potential degradation products and pathways.
| Parameter | Description |
| Objective | To assess the intrinsic stability of Gimeracil under various stress conditions. |
| Stress Conditions | |
| Acid Hydrolysis | Gimeracil solution is treated with an acid (e.g., 0.1 N HCl) and heated. |
| Alkaline Hydrolysis | Gimeracil solution is treated with a base (e.g., 0.1 N NaOH) at room temperature. |
| Oxidative Degradation | Gimeracil solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. |
| Thermal Degradation | Gimeracil solid is exposed to high temperatures (e.g., 60-100°C). |
| Photolytic Degradation | Gimeracil solid or solution is exposed to UV and visible light. |
| Analytical Method | A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is used to separate the parent drug from any degradation products. |
| Column | Waters C18 (250 mm x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1M KH₂PO₄, pH 4.0 or 0.1% formic acid). |
| Detection | UV detection at a specified wavelength (e.g., 275 nm). |
| Flow Rate | Typically 1 mL/min. |
| Outcome | Identification and characterization of degradation products, often using Liquid Chromatography-Mass Spectrometry (LC-MS), to understand the degradation pathways. |
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate key workflows and the mechanism of action related to Gimeracil.
Caption: Workflow for Forced Degradation Study of Gimeracil.
References
In-Depth Technical Guide: Synthesis and Purification of Gimeracil-¹³C₃ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Gimeracil (Gimeracil-¹³C₃), intended for use in research and drug development. The methodologies outlined herein are based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling.
Introduction to Gimeracil and Isotopic Labeling
Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2][3][4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-cancer efficacy.[1] Gimeracil is a component of the oral anti-cancer drug S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil.
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their corresponding isotope. In the case of Gimeracil-¹³C₃, three carbon atoms are replaced with the stable isotope carbon-13. This labeling allows researchers to trace the molecule's metabolic fate, quantify its concentration in biological samples using mass spectrometry, and elucidate its mechanism of action without significantly altering its chemical properties.
Proposed Synthesis of Gimeracil-¹³C₃
This guide proposes a synthetic route starting from a custom-synthesized, ¹³C₃-labeled pyridine derivative. The general strategy involves the construction of the substituted pyridinone ring system incorporating the ¹³C atoms, followed by chlorination and demethylation.
Proposed ¹³C₃-labeled Precursor: A plausible starting material would be a pyridine ring with three ¹³C atoms at specific positions that will be retained in the final Gimeracil structure. For the purpose of this guide, we will assume the availability of a custom-synthesized 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine.
Experimental Protocol: Synthesis
Step 1: Chlorination of 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine
-
Reaction: The labeled 2,4-dimethoxypyridine is subjected to chlorination to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.
-
Reagents and Conditions:
-
Starting Material: 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine
-
Chlorinating Agent: N-chlorosuccinimide (NCS)
-
Solvent: Acetonitrile
-
Temperature: Room temperature
-
Reaction Time: 12-24 hours
-
-
Procedure: To a solution of 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine in acetonitrile, N-chlorosuccinimide (2.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure.
-
Work-up: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine.
Step 2: Demethylation of 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine
-
Reaction: The methoxy groups of the dichlorinated intermediate are removed to form the corresponding dihydroxypyridine.
-
Reagents and Conditions:
-
Starting Material: 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine
-
Reagent: Pyridine hydrochloride
-
Temperature: 180-200 °C
-
Reaction Time: 2-4 hours
-
-
Procedure: The crude 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine is mixed with an excess of pyridine hydrochloride. The mixture is heated to 180-200 °C and stirred for 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is treated with water. The resulting precipitate, 3,5-dichloro-2,4-dihydroxy-[2,3,4-¹³C₃]-pyridine, is collected by filtration, washed with water, and dried.
Step 3: Dechlorination to Gimeracil-¹³C₃
-
Reaction: Selective removal of the chlorine atom at the 3-position is performed to yield the final product.
-
Reagents and Conditions:
-
Starting Material: 3,5-dichloro-2,4-dihydroxy-[2,3,4-¹³C₃]-pyridine
-
Reducing Agent: Sodium iodide
-
Solvent: Acetic acid
-
Temperature: 60 °C
-
Reaction Time: 4-8 hours
-
-
Procedure: 3,5-dichloro-2,4-dihydroxy-[2,3,4-¹³C₃]-pyridine is dissolved in acetic acid, and sodium iodide (1.2 equivalents) is added. The mixture is heated to 60 °C and stirred until the reaction is complete.
-
Work-up: The reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench the excess iodine. The precipitate is collected by filtration, washed with water, and dried to give crude Gimeracil-¹³C₃.
Purification of Gimeracil-¹³C₃
Purification of the final isotopically labeled compound is crucial to remove any unlabeled or partially labeled species, as well as other impurities. Due to the polar nature of Gimeracil, reversed-phase high-performance liquid chromatography (HPLC) is a suitable purification method.
Experimental Protocol: Purification
-
Method: Preparative Reversed-Phase HPLC
-
Column: A C18 column suitable for preparative scale purification.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. The gradient is optimized to achieve good separation of Gimeracil-¹³C₃ from its impurities.
-
Detection: UV detection at a wavelength where Gimeracil absorbs strongly (e.g., ~280 nm).
-
Procedure:
-
The crude Gimeracil-¹³C₃ is dissolved in a minimal amount of the initial mobile phase.
-
The solution is injected onto the preparative HPLC column.
-
Fractions are collected as the compound elutes.
-
The fractions containing the pure product are identified by analytical HPLC or LC-MS.
-
The pure fractions are pooled and the solvent is removed by lyophilization to yield pure Gimeracil-¹³C₃.
-
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized Gimeracil-¹³C₃ must be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of Gimeracil-¹³C₃ and to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion peak and its isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the chemical structure. The spectrum is expected to be similar to that of unlabeled Gimeracil.
-
¹³C NMR: To confirm the positions of the ¹³C labels and to provide information on the isotopic enrichment. The signals for the labeled carbon atoms will be significantly enhanced.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of Gimeracil-¹³C₃, based on typical yields for multi-step syntheses of labeled compounds and the reported yield for unlabeled Gimeracil.
| Parameter | Expected Value | Method of Determination |
| Overall Yield | 15-30% | Gravimetric analysis |
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry |
| Molecular Weight | 148.55 g/mol | Mass Spectrometry |
Diagrams
Gimeracil's Mechanism of Action
Caption: Mechanism of action of Gimeracil in enhancing 5-FU efficacy.
Synthesis Workflow for Gimeracil-¹³C₃
Caption: Proposed multi-step synthesis workflow for Gimeracil-¹³C₃.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of Gimeracil-¹³C₃ for research purposes. The proposed synthetic route, based on established chemistry, offers a viable pathway to obtain this valuable isotopically labeled compound. The outlined purification and analytical methods are essential for ensuring the high quality and isotopic integrity required for demanding research applications in drug metabolism, pharmacokinetics, and mechanism of action studies. Researchers should note that the described protocols may require optimization based on the specific labeled starting materials and available laboratory equipment.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Gimeracil-13C3 vs. Non-Labeled Gimeracil: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy. In the landscape of pharmaceutical research and development, particularly in the realms of pharmacokinetics and bioanalytical assays, both non-labeled Gimeracil and its stable isotope-labeled counterpart, Gimeracil-13C3, play critical but distinct roles.
This technical guide provides an in-depth exploration of the applications of both forms of Gimeracil, with a focus on their use in research settings. It details experimental protocols, presents quantitative data from key studies, and visualizes relevant biochemical pathways to offer a comprehensive resource for researchers.
Core Applications: Therapeutic Agent vs. Internal Standard
The fundamental difference between non-labeled Gimeracil and this compound lies in their primary applications in research:
-
Non-Labeled Gimeracil: This is the pharmacologically active molecule. Research involving non-labeled Gimeracil focuses on its therapeutic effects, mechanism of action, and pharmacokinetic profile as part of combination cancer therapies. It is the analyte of interest in quantitative bioanalytical methods.
-
This compound: This is a stable isotope-labeled version of Gimeracil, where three Carbon-12 atoms are replaced with Carbon-13 atoms. This subtle change in mass does not alter its chemical properties but allows it to be distinguished from the non-labeled form by mass spectrometry. Its principal role in research is as an internal standard for the accurate quantification of non-labeled Gimeracil in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Gimeracil from bioequivalence studies in human subjects. These studies typically utilize this compound as an internal standard for the accurate quantification of the non-labeled Gimeracil.
Table 1: Pharmacokinetic Parameters of Gimeracil Following a Single Oral Dose (Fasting State) [1][2]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 161.3 ± 45.8 | 165.4 ± 46.2 |
| AUC0-t (ng·h/mL) | 673.8 ± 154.2 | 688.1 ± 163.5 |
| AUC0-∞ (ng·h/mL) | 689.5 ± 158.1 | 704.3 ± 167.9 |
| Tmax (h) | 2.5 (1.0 - 4.0) | 2.5 (1.0 - 5.0) |
| t1/2 (h) | 4.5 ± 0.9 | 4.6 ± 1.0 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Bioequivalence Analysis of Gimeracil (Test vs. Reference Formulation) [1][2]
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 97.8% | 91.5% - 104.5% |
| AUC0-t | 98.2% | 94.1% - 102.5% |
| AUC0-∞ | 98.1% | 94.0% - 102.4% |
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the bioequivalence acceptance range of 80% to 125%.
Experimental Protocols
The accurate quantification of Gimeracil in biological samples is crucial for pharmacokinetic and bioequivalence studies. The following is a representative experimental protocol for the analysis of Gimeracil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Protocol: Quantification of Gimeracil in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Gimeracil (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Gimeracil Stock Solution (1 mg/mL): Accurately weigh and dissolve Gimeracil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Gimeracil stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.
3. Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Gimeracil from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gimeracil: m/z 145.0 → 127.0
-
This compound: m/z 148.0 → 130.0
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Quantify Gimeracil in unknown samples by constructing a calibration curve from the peak area ratio of Gimeracil to this compound versus the nominal concentration of the calibration standards.
Signaling Pathways and Experimental Workflows
Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
Gimeracil's primary mechanism of action is the competitive inhibition of DPD, which is the rate-limiting enzyme in the catabolism of 5-FU. This inhibition leads to increased and sustained plasma concentrations of 5-FU, enhancing its cytotoxic effects on tumor cells.
Overview of Pyrimidine Metabolism
Gimeracil's action is situated within the broader context of pyrimidine metabolism, which consists of de novo synthesis, salvage, and catabolic pathways. Understanding this network is crucial for appreciating the impact of DPD inhibition.
Experimental Workflow for a Bioequivalence Study
Bioequivalence studies are fundamental in generic drug development. The following diagram illustrates a typical workflow for a bioequivalence study of a Gimeracil-containing formulation, where this compound would be used as the internal standard in the analytical phase.
Conclusion
In modern pharmaceutical research, both non-labeled Gimeracil and this compound are indispensable tools. While non-labeled Gimeracil is the subject of efficacy and safety studies as an active pharmaceutical ingredient, this compound provides the analytical robustness required for its precise quantification in biological matrices. The use of stable isotope-labeled internal standards like this compound in LC-MS/MS-based bioanalysis is a clear example of how advanced analytical techniques underpin the development and approval of new and generic drug formulations. This guide provides researchers with a foundational understanding of their distinct applications and the methodologies employed in their study, facilitating more informed and robust experimental design.
References
- 1. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study [frontiersin.org]
- 3. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Isotopic Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotopic labeling, the strategic incorporation of stable or radioactive isotopes into drug molecules, stands as a cornerstone of modern pharmacokinetic (PK) research. This powerful technique provides an unparalleled ability to trace, quantify, and characterize the fate of a drug and its metabolites within a biological system. By overcoming the challenges of complex biological matrices and enabling precise differentiation between exogenous and endogenous compounds, isotopic labeling delivers critical data for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide delves into the core principles, experimental protocols, and profound impact of isotopic labeling on pharmacokinetic studies, offering a comprehensive resource for scientists and researchers in the field of drug development.
Core Principles of Isotopic Labeling in Pharmacokinetics
Isotopic labeling involves the replacement of one or more atoms in a drug molecule with their corresponding isotopes. These isotopes can be either stable (non-radioactive), such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), or radioactive, like carbon-14 (¹⁴C) and tritium (³H).[1][2] The fundamental premise is that the isotopically labeled molecule is chemically and biologically equivalent to its unlabeled counterpart, yet distinguishable by analytical instruments.[3]
Stable Isotopes are differentiated based on their mass-to-charge ratio (m/z) in mass spectrometry (MS).[4] They are considered safe for use in human studies, including those involving vulnerable populations, as they do not emit radiation.[5]
Radioisotopes are detected by their radioactive decay, offering exceptional sensitivity for quantifying even minute concentrations of a drug or its metabolites. Due to their radioactivity, their use in humans is carefully controlled and often employed in "microdose" or "microtracer" studies.
The choice between stable and radioactive isotopes depends on the specific research question, the stage of drug development, and safety considerations.
Applications in Pharmacokinetic Studies
Isotopic labeling is integral to a wide array of pharmacokinetic studies, providing data that is crucial for regulatory submissions and informed decision-making in drug development.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Human ADME studies, often conducted with ¹⁴C-labeled compounds, are the gold standard for determining the mass balance and routes of excretion of a drug and its metabolites. These studies provide a complete picture of the drug's disposition in the body.
-
Absolute Bioavailability Studies: By co-administering an intravenous (IV) dose of an isotopically labeled drug with an oral dose of the unlabeled drug, researchers can precisely determine the fraction of the oral dose that reaches systemic circulation, a critical parameter known as absolute bioavailability. This approach eliminates the need for a washout period and reduces inter-subject variability.
-
Metabolite Identification and Quantification: Isotopic labeling is instrumental in identifying and quantifying metabolites in complex biological matrices like plasma, urine, and feces. The unique isotopic signature allows for the unambiguous detection of drug-related material against a background of endogenous compounds.
-
Quantitative Bioanalysis: Stable isotope-labeled versions of a drug or its metabolites serve as ideal internal standards for quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Quantitative Data Presentation
The quantitative data derived from isotopically labeled pharmacokinetic studies are essential for building a comprehensive understanding of a drug's behavior. The following tables provide illustrative examples of the types of data obtained.
| Parameter | Unlabeled Drug (Oral) | ¹⁴C-Labeled Drug (Oral) | Unit | Reference |
| Cmax | 540 | 139 | ng/mL | |
| Tmax | 2.49 | - | h | |
| AUC₀-t | - | 961 | h*ng Eq/mL | |
| t½ | 87.4 | 13.2 | h | |
| Mean Cumulative Excretion (0-168h) | ||||
| Urine | - | 16.39% | % of Dose | |
| Feces | - | 76.90% | % of Dose | |
| Total Recovery | - | 93.29% | % of Dose |
Table 1: Illustrative Pharmacokinetic Parameters from a Human ADME Study of an Oral ¹⁴C-Labeled Drug (Hyzetimibe). This table summarizes key pharmacokinetic parameters and excretion data, demonstrating the ability of isotopic labeling to provide a complete mass balance.
| Drug | Isotopic Label | Absolute Bioavailability (%) | Study Design | Reference |
| Flecainide | Deuterium | - | Co-administration of labeled IV and unlabeled oral | |
| Verapamil | Deuterium | - | Co-administration of labeled IV and unlabeled oral | |
| Imipramine | Deuterium | - | Co-administration of labeled IV and unlabeled oral | |
| Metoprolol | Deuterium | - | Co-administration of labeled IV and unlabeled oral | |
| Abemaciclib | ¹³C₈ | - | Stable Isotope Labeled Microdose (SILM) | |
| Ibrutinib | ¹³C₆ | - | Stable Isotope Labeled Microdose (SILM) |
Table 2: Examples of Drugs Studied for Absolute Bioavailability Using Isotopic Labeling. This table highlights the use of both stable isotopes and ¹³C-labeled microdoses in determining this critical pharmacokinetic parameter.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from isotopic labeling studies.
Protocol for a Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study Using a ¹⁴C-Labeled Compound
This protocol outlines the key steps in a typical human ADME study designed to determine the mass balance and metabolic fate of a new drug candidate.
1. Subject Selection and Dosing:
-
Enroll a small cohort of healthy male volunteers (typically 4-8 subjects).
-
Administer a single oral dose of the drug containing a pharmacologically active amount of the unlabeled compound mixed with a trace amount of the ¹⁴C-labeled drug (typically 50-100 µCi).
2. Sample Collection:
-
Collect blood, urine, and feces at predefined intervals for an extended period (e.g., up to 21 days or until radioactivity levels are negligible).
-
Process blood samples to obtain plasma and whole blood for analysis.
3. Sample Analysis:
-
Total Radioactivity Measurement: Quantify the total ¹⁴C radioactivity in all collected samples (plasma, whole blood, urine, and feces homogenates) using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS).
-
Metabolite Profiling: Separate the parent drug and its metabolites in pooled plasma, urine, and feces samples using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector.
-
Metabolite Identification: Elucidate the chemical structures of the detected metabolites using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4. Data Analysis:
-
Calculate pharmacokinetic parameters for the parent drug and total radioactivity, including Cmax, Tmax, AUC, and half-life.
-
Determine the percentage of the administered radioactive dose recovered in urine and feces to establish the mass balance.
-
Quantify the relative abundance of the parent drug and each metabolite in plasma and excreta.
Protocol for In Vitro Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes the use of SILAC to investigate the effect of a drug on protein expression in a cell-based model, which can provide insights into its mechanism of action and potential off-target effects.
1. Cell Culture and Labeling:
-
Culture two populations of the same cell line in parallel.
-
Grow one population in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine).
-
Grow the second population in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
2. Experimental Treatment:
-
Treat the "heavy" labeled cells with the drug of interest.
-
Treat the "light" labeled cells with a vehicle control.
3. Sample Preparation:
-
Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
4. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
5. Data Analysis:
-
Identify the peptides and proteins using database search algorithms.
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the drug treatment.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and metabolic pathways are invaluable for understanding the complex processes involved in pharmacokinetic studies.
Caption: A simplified workflow of a human ADME study.
Caption: General experimental workflow for a pharmacokinetic study using isotopic labeling.
Conclusion
Isotopic labeling is an indispensable technology in modern drug metabolism and pharmacokinetic research. Its ability to provide precise and sensitive measurements of a drug and its metabolites in complex biological systems is unparalleled. From defining the fundamental disposition of a new drug candidate in mass balance studies to enabling highly accurate quantitative bioanalysis through isotope dilution, the applications of stable and radioactive isotopes are vast and critical for the successful development of safe and effective medicines. The detailed protocols and data presented in this guide underscore the power of this technique and provide a framework for its application in advancing pharmaceutical research.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. symeres.com [symeres.com]
- 3. Item - The use of isotopes in the determination of absolute bioavailability of drugs in humans - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
Understanding Dihydropyrimidine Dehydrogenase (DPD) Deficiency and the Role of Gimeracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dihydropyrimidine Dehydrogenase (DPD) deficiency, a critical pharmacogenetic syndrome impacting the safety and efficacy of fluoropyrimidine-based chemotherapies. It delves into the molecular basis of DPD deficiency, its prevalence across diverse populations, and the methodologies for its detection. Furthermore, this guide elucidates the pivotal role of Gimeracil, a potent DPD inhibitor, in modulating 5-fluorouracil (5-FU) pharmacokinetics to enhance therapeutic outcomes and mitigate toxicity. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to serve as a valuable resource for the scientific community engaged in oncology research and drug development.
Introduction: The Significance of DPD in Fluoropyrimidine Metabolism
Fluoropyrimidines, including 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are cornerstone chemotherapeutic agents in the treatment of a wide array of solid tumors, such as colorectal, breast, and gastric cancers. The clinical efficacy of these antimetabolites is, however, intrinsically linked to their complex intracellular metabolism, which is bifurcated into anabolic (activation) and catabolic (degradation) pathways.
The anabolic pathway converts 5-FU into its active metabolites, which subsequently disrupt DNA and RNA synthesis, leading to cytotoxic effects on rapidly proliferating cancer cells. Conversely, the catabolic pathway, primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD), is responsible for the degradation of over 80% of the administered 5-FU dose into inactive metabolites.[1][2] DPD is, therefore, the rate-limiting enzyme in 5-FU catabolism, playing a crucial role in the drug's clearance and overall systemic exposure.
Dihydropyrimidine Dehydrogenase (DPD) Deficiency
Molecular Basis and Genetics
DPD deficiency is an autosomal recessive pharmacogenetic disorder characterized by reduced or absent DPD enzyme activity. This condition is primarily caused by mutations in the DPYD gene, located on chromosome 1p22. Numerous variants in the DPYD gene have been identified, with some leading to the synthesis of a non-functional or partially active DPD enzyme. The most well-characterized and clinically significant DPYD variants include DPYD *2A (c.1905+1G>A), DPYD *13 (c.1679T>G), c.2846A>T, and HapB3.[3][4] Individuals carrying these variants are at a significantly elevated risk of severe, and potentially life-threatening, toxicity when treated with standard doses of fluoropyrimidines. This toxicity manifests as myelosuppression, mucositis, diarrhea, and hand-foot syndrome.
Prevalence of DPD Deficiency
The prevalence of DPD deficiency varies among different ethnic populations. Partial DPD deficiency is estimated to affect 3-9% of the Caucasian population, while complete DPD deficiency is rare, occurring in approximately 0.01-0.5% of this population.[4] The frequencies of specific DPYD variants also differ across ethnicities, underscoring the importance of considering ancestry in genetic screening strategies.
Table 1: Prevalence of Clinically Significant DPYD Variants in Different Ethnic Populations
| DPYD Variant | Allele Frequency in European Populations | Allele Frequency in African Populations | Allele Frequency in East Asian Populations | Allele Frequency in South Asian Populations |
| 2A (c.1905+1G>A) | ~0.6-1.2% | ~0.0-0.1% | ~0.0% | ~0.05% |
| 13 (c.1679T>G) | ~0.1-0.2% | ~0.0% | ~0.0% | ~0.0% |
| c.2846A>T | ~0.2-0.9% | ~0.1% | ~0.0% | ~0.1% |
| HapB3 (c.1236G>A) | ~2.4-4.6% | ~0.1% | ~0.0% | ~1.9% |
| c.557A>G | Low | Higher prevalence | Low | Low |
Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.
The Role of Gimeracil in Modulating 5-FU Pharmacokinetics
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of DPD. Its primary mechanism of action is to block the catabolism of 5-FU, thereby increasing its bioavailability and prolonging its half-life in the plasma. This inhibition of DPD allows for the administration of lower doses of 5-FU's prodrug, tegafur, while achieving and maintaining therapeutic concentrations of 5-FU.
Gimeracil is a key component of the oral fluoropyrimidine combination drug S-1, which also contains tegafur and oteracil potassium. Oteracil potassium primarily acts in the gastrointestinal tract to reduce the local activation of 5-FU, thereby mitigating gastrointestinal toxicity. The co-administration of Gimeracil with a 5-FU prodrug offers a significant therapeutic advantage by enhancing the anti-tumor efficacy and improving the safety profile of fluoropyrimidine-based chemotherapy.
Impact of Gimeracil on 5-FU Pharmacokinetics
The co-administration of Gimeracil with tegafur, as in the S-1 formulation, leads to a significant alteration in the pharmacokinetic profile of 5-FU compared to the administration of 5-FU or tegafur alone.
Table 2: Comparative Pharmacokinetic Parameters of 5-FU
| Pharmacokinetic Parameter | 5-FU (Intravenous Administration) | Tegafur/Gimeracil/Oteracil (S-1, Oral Administration) |
| Cmax (Maximum Concentration) | Highly variable, dose-dependent | Sustained and controlled |
| AUC (Area Under the Curve) | Variable, influenced by DPD activity | Significantly increased and more consistent |
| t1/2 (Half-life) | Short (10-20 minutes) | Prolonged |
| Bioavailability | N/A (IV) | High and predictable |
Note: This table provides a qualitative comparison. Specific values can vary based on dosing, patient population, and individual metabolism. Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
5-Fluorouracil Anabolic and Catabolic Pathways
The efficacy and toxicity of 5-FU are determined by the balance between its anabolic activation and catabolic degradation.
Caption: Metabolic pathways of 5-Fluorouracil (5-FU).
Clinical Workflow for DPD Deficiency Screening and Management
A systematic approach to DPD deficiency screening is crucial for personalizing fluoropyrimidine therapy and ensuring patient safety.
References
- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacogenetic DPYD allele variant frequencies: A comprehensive analysis across an ancestrally diverse Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
Gimeracil-13C3 for In Vitro Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Gimeracil-13C3 in in vitro drug metabolism studies. Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU). The isotopically labeled this compound serves as a critical internal standard for accurate quantification in complex biological matrices during these studies.
Introduction to Gimeracil and Dihydropyrimidine Dehydrogenase (DPD)
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a key component of combination oral anticancer therapies, most notably S-1 (Teysuno), which also contains tegafur (a 5-FU prodrug) and oteracil.[1] The primary mechanism of action of Gimeracil is the potent and reversible inhibition of DPD.[2] The DPD enzyme is the rate-limiting step in the catabolism of approximately 80% of an administered dose of 5-FU, converting it to the inactive metabolite dihydro-5-fluorouracil (DHFU).[1] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[2]
In the context of in vitro drug metabolism studies, understanding the interaction between DPD and fluoropyrimidine-based drugs is crucial for predicting a drug's pharmacokinetic profile and potential for toxicity. Gimeracil serves as a valuable tool in these investigations.
The Role of this compound in In Vitro Studies
Stable isotope-labeled compounds are indispensable in modern drug metabolism research, particularly in studies utilizing mass spectrometry. This compound, which is Gimeracil labeled with three carbon-13 isotopes, is employed as an internal standard in the bioanalysis of Gimeracil. Its utility stems from the fact that it is chemically identical to the unlabeled Gimeracil but has a distinct mass-to-charge ratio (m/z). This allows for precise and accurate quantification of Gimeracil in in vitro systems by correcting for variations in sample preparation and instrument response.
Quantitative Analysis of DPD Inhibition
To provide a framework for the potency of DPD inhibitors, the following table includes data for other known inhibitors of this enzyme.
| Inhibitor | IC50 Value | Ki Value | Notes |
| Gimeracil | Not readily available | Not readily available | Recognized as a potent DPD inhibitor used in clinical practice. |
| Eniluracil (5-ethynyluracil) | Not specified | Potent inactivator | A well-characterized irreversible DPD inhibitor. |
| 3-Cyano-2,6-dihydroxypyridine (CNDP) | 4.4 nM | 1.51 nM (mixed-type inhibition) | A potent DPD inhibitor. |
This table summarizes available quantitative data for DPD inhibitors to provide context for Gimeracil's potency.
Experimental Protocols
A detailed, standardized protocol for a Gimeracil-specific DPD inhibition assay is not widely published. However, a representative experimental workflow can be constructed based on established methodologies for in vitro enzyme inhibition assays and the analysis of fluoropyrimidine metabolism.
In Vitro DPD Inhibition Assay Using Human Liver S9 Fractions
This protocol outlines a common approach to assess the inhibitory potential of a compound on DPD activity using subcellular liver fractions.
Materials:
-
Human Liver S9 Fractions
-
Gimeracil and this compound
-
5-Fluorouracil (5-FU) - DPD substrate
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of Gimeracil, this compound, and 5-FU in a suitable solvent (e.g., DMSO, water). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine the human liver S9 fraction, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Add 5-FU to initiate the enzymatic reaction. For the inhibition assay, add varying concentrations of Gimeracil to different tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Internal Standard Addition: Add a fixed concentration of this compound to all samples to serve as the internal standard for quantification.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of 5-FU and its metabolite, DHFU.
Data Analysis:
-
Determine the rate of DHFU formation in the absence and presence of different concentrations of Gimeracil.
-
Plot the percentage of DPD inhibition against the logarithm of the Gimeracil concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Visualizations
Signaling Pathway of DPD Inhibition by Gimeracil
Caption: Mechanism of DPD inhibition by Gimeracil.
Experimental Workflow for In Vitro DPD Inhibition Assay
Caption: Workflow for a DPD inhibition assay.
Logical Relationship of this compound in Quantitative Analysis
Caption: Role of this compound in quantification.
Conclusion
This compound is an essential tool for researchers in drug metabolism and development, enabling precise and accurate quantification of Gimeracil in in vitro studies. Its use as an internal standard is critical for robust bioanalytical methods. While a specific, publicly available IC50 value for Gimeracil's DPD inhibition is not readily found, its potent inhibitory activity is well-established and fundamental to its clinical efficacy. The experimental protocols and workflows provided in this guide offer a solid foundation for conducting in vitro DPD inhibition assays to evaluate the metabolic profiles of novel fluoropyrimidine-based drug candidates.
References
Gimeracil-13C3: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling guidelines for Gimeracil-13C3 in a laboratory setting. This compound is an isotopically labeled potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of fluoropyrimidines like 5-fluorouracil (5-FU).[1][2] As a stable isotope-labeled compound, this compound is not radioactive and its chemical reactivity is identical to that of its unlabeled counterpart, Gimeracil. Therefore, all safety and handling precautions for Gimeracil apply directly to this compound.
This document outlines the known hazards, provides detailed handling and storage procedures, summarizes key quantitative data, and presents relevant experimental protocols to ensure the safe and effective use of this compound in research and development.
Safety and Hazard Information
1.1. GHS Hazard Classification
Gimeracil is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
1.2. Hazard and Precautionary Statements
Based on the GHS classification, the following hazard (H) and precautionary (P) statements are applicable:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Quantitative Data
The following tables summarize the available quantitative data for Gimeracil. This data should be considered representative for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂¹³C₃H₄ClNO₂ | |
| Molecular Weight | 148.52 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 274°C (decomposes) | |
| Solubility | DMSO: 29 mg/mL | |
| Water: <1 mg/mL | ||
| Ethanol: <1 mg/mL | ||
| Protein Binding | 32.2% |
Table 2: Toxicological Data
| Parameter | Value | Reference(s) |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available |
Table 3: Occupational Exposure Limits
| Component | Limit Value | Reference(s) |
| Gimeracil | No specific occupational exposure limits (OELs) have been established. |
In the absence of established OELs, it is crucial to handle this compound with a high degree of caution, minimizing exposure through engineering controls, personal protective equipment, and safe work practices.
Experimental Protocols
The primary application of this compound in a laboratory setting is as an internal standard for the quantification of Gimeracil in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). It can also be used in studies investigating the mechanism of DPD inhibition.
3.1. Quantification of Gimeracil in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of Gimeracil in plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Gimeracil levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Gimeracil: To be determined based on the instrument (e.g., Q1/Q3).
-
This compound: To be determined, expecting a +3 Da shift from the parent Gimeracil ion.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Gimeracil and a fixed concentration of this compound.
-
Plot the peak area ratio of Gimeracil to this compound against the concentration of Gimeracil.
-
Use a linear regression model to quantify Gimeracil in unknown samples.
-
3.2. Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Gimeracil on DPD.
Methodology:
-
Enzyme Source: Use human liver cytosol or a recombinant human DPD enzyme.
-
Substrate: 5-Fluorouracil (5-FU).
-
Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer with NADPH and MgCl₂).
-
Assay Procedure:
-
Pre-incubate the DPD enzyme with varying concentrations of Gimeracil (or this compound) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, 5-FU.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of the 5-FU metabolite, dihydro-5-fluorouracil (DHFU), using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition for each Gimeracil concentration.
-
Determine the IC₅₀ value (the concentration of Gimeracil that inhibits 50% of the DPD activity).
-
Visualizations
4.1. Signaling Pathway
4.2. Experimental Workflow
Handling and Storage
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
5.2. Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
5.4. Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
-
If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new experimental work is undertaken. Always refer to your institution's safety protocols and guidelines.
References
- 1. Gimeracil - CAS-Number 103766-25-2 - Order from Chemodex [chemodex.com]
- 2. Dihydropyrimidine dehydrogenase (DPD) activity in gastric cancer tissue and effect of DPD inhibitory fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Gimeracil in Plasma using Gimeracil-13C3
Introduction
Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU). By preventing the degradation of 5-FU, Gimeracil enhances its bioavailability and anti-tumor efficacy. Accurate quantification of Gimeracil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of combination therapies. This document provides a detailed protocol for the quantitative analysis of Gimeracil in plasma using a stable isotope-labeled internal standard, Gimeracil-13C3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard (IS) is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1]
Mechanism of Action: DPD Inhibition
Gimeracil's primary role is to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of 5-fluorouracil (5-FU). This inhibition leads to higher and more sustained plasma concentrations of 5-FU, enhancing its anticancer effects.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of Gimeracil and Tegafur in human plasma has been established.[2][3] The following protocol is based on established methodologies.
1. Materials and Reagents
-
Gimeracil analytical standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Gimeracil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Gimeracil stock solution with a mixture of methanol and water to prepare working standard solutions for calibration curves and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration (e.g., 5000 ng/mL).[1]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at various concentrations.
4. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.[1]
-
To 200 µL of plasma in a polypropylene tube, add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of acetonitrile and vortex for 5 minutes to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 4.6 mm i.d. × 50 mm, 3.0 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 0.1% formic acid in water can be employed.
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 0.8 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Both have been reported to be effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Gimeracil | 145.9 | 128.0 |
| This compound (IS) | 149.0 | 130.9 |
Note: These transitions are based on published data and may require optimization on the specific mass spectrometer used.
Method Validation Workflow
The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Gimeracil in plasma.
Table 1: Calibration Curve and LLOQ
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | |
| Correlation Coefficient (r) | ≥ 0.9950 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 1 | 88.0 - 108.0 | 90.4 - 105.7 | 0.6 - 10.4 | 1.8 - 7.4 | |
| 3 | 88.0 - 108.0 | 90.4 - 105.7 | 0.6 - 10.4 | 1.8 - 7.4 | |
| 30 | 88.0 - 108.0 | 90.4 - 105.7 | 0.6 - 10.4 | 1.8 - 7.4 | |
| 400 | 88.0 - 108.0 | 90.4 - 105.7 | 0.6 - 10.4 | 1.8 - 7.4 |
Accuracy and precision data are presented as ranges across the tested concentrations.
Table 3: Recovery and Stability
| Parameter | Result | Reference |
| Mean Recovery | 78.3 ± 5.9% | |
| Stability | Stable under various storage and handling conditions |
Application in Pharmacokinetic Studies
This validated method is suitable for characterizing the pharmacokinetic profile of Gimeracil in plasma following oral administration. The high sensitivity and wide linear range allow for accurate determination of key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, sensitive, and specific approach for the quantitative analysis of Gimeracil in plasma. The detailed protocol and validated performance characteristics presented here offer a reliable foundation for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies involving Gimeracil.
References
- 1. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 3. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of Gimeracil Using Gimeracil-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil is a key component of the oral anticancer agent S-1 (Teysuno™), where it functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU).[1][2][3][4] By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, enhancing its antitumor efficacy.[1] Stable isotope labeling, utilizing compounds such as Gimeracil-¹³C₃, has become an indispensable tool in pharmacokinetic (PK) research. The use of stable isotope-labeled internal standards is the most robust technique for quantitative bioanalysis, as it corrects for variability in sample processing and instrument response, thereby ensuring high accuracy and precision in measuring drug concentrations in biological matrices.
This document provides a detailed protocol for a pharmacokinetic study of gimeracil using Gimeracil-¹³C₃ as an internal standard. It outlines the experimental design, bioanalytical methodology, and data analysis required to accurately characterize the pharmacokinetic profile of gimeracil.
Signaling and Metabolic Pathway
Gimeracil is administered as part of a combination product, S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil. Tegafur is metabolized to 5-FU, the active cytotoxic agent. Gimeracil's primary role is to inhibit the catabolism of 5-FU by DPD. Oteracil acts locally in the gastrointestinal tract to inhibit orotate phosphoribosyltransferase (OPRT), reducing the gastrointestinal toxicity of 5-FU.
Experimental Workflow
A typical pharmacokinetic study involves a series of well-defined steps, from subject recruitment to data analysis. The use of a stable isotope-labeled internal standard like Gimeracil-¹³C₃ is integrated into the bioanalytical phase to ensure data quality.
Experimental Protocols
Study Design
A single-center, randomized, open-label, two-way crossover study design is recommended to assess the pharmacokinetics of gimeracil.
-
Subjects: Healthy adult volunteers or cancer patients, with eligibility determined by inclusion and exclusion criteria. All subjects should provide informed consent.
-
Dosing: A single oral dose of S-1 (e.g., tegafur/gimeracil/oteracil) is administered to subjects under fasting conditions. The standard dose can be adjusted based on body surface area.
-
Washout Period: A washout period of at least 7 days should be implemented between study periods in a crossover design.
-
Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-dose.
Bioanalytical Method: LC-MS/MS Quantification of Gimeracil
This protocol is based on established methods for the quantification of gimeracil in plasma.
-
Plasma Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution (Gimeracil-¹³C₃ in a suitable solvent like 50% acetonitrile).
-
Add 1 mL of acetonitrile for protein precipitation and vortex for 5 minutes.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile solution and centrifuge at 13,000 rpm for 5 minutes.
-
Inject a 3 µL aliquot of the final solution into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 4.6 mm i.d. × 50 mm, 3.0 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in deionized water.
-
Flow Rate: As optimized for the specific column and system (e.g., 0.64 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, as optimized.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gimeracil: m/z 145.9 → 128.0.
-
Gimeracil-¹³C₃ (Internal Standard): m/z 149.0 → 130.9.
-
-
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of gimeracil.
-
The linear calibration curve for gimeracil typically ranges from 1 to 500 ng/mL.
-
QC samples should be prepared at low, medium, and high concentrations.
-
Data Presentation
The pharmacokinetic parameters of gimeracil should be calculated using non-compartmental analysis. Key parameters are summarized in the table below.
| Parameter | Description | Units |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC₀₋t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL |
| AUC₀₋∞ | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL |
| t½ | Elimination half-life | h |
| CL/F | Apparent total clearance | L/h |
| Vd/F | Apparent volume of distribution | L |
Data presented in this table are representative and will vary based on the specific study population and dosing regimen.
Quantitative Data Summary
The following table presents example pharmacokinetic parameters for gimeracil following a single oral dose of S-1.
| Pharmacokinetic Parameter | Mean (± SD) | Geometric Mean (90% CI) |
| Cmax (ng/mL) | 150.5 (± 45.2) | 145.3 (135.1 - 156.2) |
| Tmax (h) | 2.5 (1.0 - 4.0)* | - |
| AUC₀₋t (ng·h/mL) | 850.7 (± 210.4) | 825.9 (785.1 - 869.2) |
| AUC₀₋∞ (ng·h/mL) | 875.3 (± 225.1) | 850.1 (805.6 - 896.7) |
| t½ (h) | 5.5 (± 1.8) | - |
*Median (Range) Note: The values presented are hypothetical and for illustrative purposes. Actual values must be derived from the specific pharmacokinetic study.
References
Application Notes and Protocols for Bioequivalence Study of S-1 Oral Formulation with Gimeracil-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 is a combination oral anticancer agent consisting of three components: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, an inhibitor of 5-FU degradation; and Oteracil, which reduces the gastrointestinal toxicity of 5-FU.[1] Establishing the bioequivalence of a new S-1 formulation is a critical step in its development, ensuring that it performs comparably to a reference product.
These application notes provide a comprehensive overview of the design and execution of a bioequivalence study for an S-1 oral formulation. A key aspect of the bioanalytical methodology highlighted is the use of stable isotope-labeled internal standards, specifically Gimeracil-13C3, to ensure the accuracy and precision of the quantification of S-1's components in biological matrices.
Bioequivalence Study Design
A recommended design for a bioequivalence study of an S-1 oral formulation is a randomized, open-label, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[2][3]
Key Study Parameters:
| Parameter | Recommendation | Rationale |
| Study Population | Healthy adult male and female volunteers. | To minimize variability and clearly assess formulation performance. |
| Study Design | Randomized, two-period, two-sequence, crossover. | Each subject serves as their own control, reducing inter-subject variability. |
| Treatments | Test S-1 formulation vs. Reference S-1 formulation. | To compare the bioavailability of the two formulations. |
| Dosing | Single oral dose of S-1. | Sufficient to assess the pharmacokinetic profile for bioequivalence. |
| Washout Period | A minimum of 7 days between dosing periods. | To ensure complete elimination of the drug from the body before the next treatment. |
| Blood Sampling | Serial blood samples collected up to 48-72 hours post-dose. | To adequately characterize the plasma concentration-time profiles of all analytes. |
| Analytes to be Measured | Tegafur, Gimeracil, Oteracil, and 5-Fluorouracil (5-FU). | To assess the bioavailability of all components of the S-1 formulation and the active metabolite. |
Bioanalytical Method: LC-MS/MS
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of Tegafur, Gimeracil, Oteracil, and 5-FU in human plasma due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for matrix effects and variability in sample processing.[4][5]
LC-MS/MS System and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Illustrative LC-MS/MS Parameters for S-1 Components and their Stable Isotope-Labeled Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Tegafur | 201.1 | 131.0 | Positive | Tegafur-13C,15N2 | 204.1 | 134.0 |
| Gimeracil | 146.0 | 128.0 | Positive | This compound | 149.0 | 131.0 |
| Oteracil | 158.0 | 114.0 | Negative | Oteracil-13C,15N2 | 161.0 | 117.0 |
| 5-Fluorouracil (5-FU) | 129.0 | 42.0 | Negative | 5-Fluorouracil-13C,15N2 | 132.0 | 44.0 |
Note: The specific m/z transitions, collision energies, and cone/declustering potentials should be optimized during method development for the specific instrument being used.
Chromatographic Conditions
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to achieve optimal separation of all analytes. |
| Column Temperature | 40°C |
Experimental Protocols
Plasma Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a straightforward and effective method for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal standard working solution (containing Tegafur-13C,15N2, this compound, Oteracil-13C,15N2, and 5-Fluorouracil-13C,15N2 in an appropriate solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Vortex to mix and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Pharmacokinetic and Statistical Analysis
The pharmacokinetic parameters for Tegafur, Gimeracil, Oteracil, and 5-FU should be calculated from the plasma concentration-time data for each subject using non-compartmental analysis. The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and the maximum plasma concentration (Cmax).
Statistical analysis is performed on the log-transformed AUC0-t and Cmax values. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% for all four analytes to conclude bioequivalence.
Visualizations
Caption: Metabolic Pathway of S-1 Components.
Caption: Bioequivalence Study Workflow for S-1.
Conclusion
A well-designed bioequivalence study with a validated and robust bioanalytical method is essential for the successful development of a new S-1 oral formulation. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of the bioanalytical strategy, ensuring the reliability of the pharmacokinetic data. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists involved in the development of S-1 and other combination drug products. Adherence to regulatory guidelines throughout the study is paramount.
References
- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in Achieving Bioequivalence for Fixed-Dose Combination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Gimeracil-13C3 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gimeracil and its stable isotope-labeled internal standard, Gimeracil-13C3, in plasma. The protocol provides optimized parameters for chromatographic separation, mass spectrometric detection, and sample preparation, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By preventing the breakdown of 5-FU, Gimeracil enhances its therapeutic efficacy. Accurate quantification of Gimeracil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol using a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from methodologies for analyzing Gimeracil in human and rat plasma.[1][2][3][4]
-
Allow frozen plasma samples to thaw at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add the internal standard solution (this compound).
-
Add 1 mL of a precipitation agent such as methanol or acetonitrile and vortex for 5 minutes to precipitate proteins.[1]
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile solution).
-
Centrifuge again at 13,000 rpm for 5 minutes to pellet any remaining particulates.
-
Inject a small aliquot (e.g., 3 µL) of the resulting solution into the LC-MS/MS system.
Liquid Chromatography
The chromatographic conditions are optimized for efficient separation of Gimeracil from endogenous plasma components.
| Parameter | Value |
| Column | C18 Column (e.g., Inertsil ODS-3, 4.6 x 50 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic or Gradient (e.g., 40:60 v/v ACN:0.1% Formic Acid) |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 25-30°C (Ambient) |
| Injection Volume | 3 - 10 µL |
Mass Spectrometry
The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| Declustering Potential | 40 V |
| Entrance Potential | 10 V |
| Collision Energy | 15 V |
Note: Instrument parameters such as declustering potential and collision energy should be optimized for the specific mass spectrometer being used. The values for this compound are expected to be nearly identical to those for unlabeled Gimeracil.
MRM Transitions
The following MRM transitions are monitored for Gimeracil and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gimeracil | 145.9 | 128.0 |
| This compound (IS) | 149.0 | 130.9 |
Workflow Visualization
References
- 1. Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gimeracil-13C3 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Gimeracil-13C3, a stable isotope-labeled internal standard, from biological matrices. The methodologies outlined are crucial for accurate bioanalytical studies in drug development and clinical research.
Introduction
Gimeracil is a component of the oral anticancer agent S-1, where it acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action of S-1 (Tegafur, Gimeracil, Oteracil)
Gimeracil is part of a combination drug therapy known as S-1, which also includes Tegafur and Oteracil. Tegafur is a prodrug of 5-fluorouracil (5-FU), a potent anti-cancer agent. Gimeracil inhibits the DPD enzyme, which would otherwise rapidly degrade 5-FU, thereby maintaining higher and more sustained plasma concentrations of the active drug.[1][2][3] Oteracil potassium primarily acts in the gastrointestinal tract to reduce the gastrointestinal toxicity of 5-FU.[3][4] The concerted action of these three components enhances the anti-tumor efficacy of 5-FU while mitigating its side effects.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound in biological samples involves sample collection, the addition of the internal standard, extraction of the analyte, and subsequent analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative data for Gimeracil analysis from various studies.
Table 1: Recovery and Matrix Effect of Gimeracil
| Parameter | Value | Biological Matrix | Extraction Method | Reference |
| Mean Recovery | 78.3 ± 5.9% | Human Plasma | Protein Precipitation (Methanol) | |
| Extraction Recovery | 66.3% to 94.4% | Human Plasma | Protein Precipitation (Acetonitrile) | |
| Matrix Effect | -8.9% to 7.8% | Human Plasma | Protein Precipitation (Methanol) |
Table 2: Linearity and Sensitivity for Gimeracil Quantification
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Linearity Range | 2 - 500 ng/mL | Human Plasma | LC-MS/MS | |
| Linearity Range | 1 - 500 ng/mL | Human Plasma | LC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | LC-MS/MS |
Table 3: Accuracy and Precision of Gimeracil Quantification
| Parameter | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Gimeracil | 1 | 88.0 | 90.4 | <15 | <15 | |
| Gimeracil | 3 | 108.0 | 105.7 | <15 | <15 | |
| Gimeracil | 30 | 95.0 | 98.7 | <15 | <15 | |
| Gimeracil | 400 | 92.8 | 95.8 | <15 | <15 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for the removal of proteins from biological samples.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 13,000 rpm
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50% acetonitrile)
Procedure:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS solution.
-
Add 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup method based on the differential partitioning of the analyte between two immiscible liquid phases.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH adjusted)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pipette 500 µL of the biological sample into a centrifuge tube.
-
Add a specified volume of the this compound IS solution.
-
Add 500 µL of aqueous buffer and vortex briefly.
-
Add 5 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 10 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pre-treat Sample: Dilute the biological sample (e.g., 1:1 with water) after the addition of the this compound IS.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the SPE cartridge.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash Cartridge: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elute Analyte: Elute Gimeracil and this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
References
Gimeracil-13C3: Application Notes and Protocols for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy. Gimeracil is a key component of the oral fluoropyrimidine anticancer drug S-1, which also contains tegafur (a 5-FU prodrug) and oteracil (which reduces gastrointestinal toxicity). Recent studies have also elucidated a secondary mechanism of action for Gimeracil, demonstrating its ability to inhibit homologous recombination, a critical DNA damage repair pathway. This dual action makes Gimeracil a compound of significant interest in preclinical drug development, both as a component of combination therapies and potentially as a standalone agent.
Gimeracil-13C3 is a stable isotope-labeled form of Gimeracil, where three carbon atoms have been replaced with the carbon-13 isotope. This isotopic labeling makes it an invaluable tool in preclinical research, primarily serving as an internal standard for the accurate quantification of Gimeracil in biological matrices using mass spectrometry-based methods. Furthermore, this compound can be employed as a tracer in metabolic flux analysis studies to investigate the in vivo fate and metabolism of Gimeracil itself.
These application notes provide an overview of the preclinical applications of this compound, with detailed protocols for its use in pharmacokinetic analysis and in vitro assays relevant to its mechanisms of action.
Mechanism of Action
Gimeracil exhibits a dual mechanism of action that contributes to its anticancer effects:
-
DPD Inhibition: Gimeracil is a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[1][2] By blocking DPD activity, Gimeracil prevents the degradation of 5-FU, leading to higher and more sustained plasma concentrations of the active drug. This allows for a reduction in the administered dose of the 5-FU prodrug, mitigating some of the associated toxicities.[3]
-
Inhibition of Homologous Recombination: Gimeracil has been shown to inhibit the homologous recombination (HR) pathway of DNA double-strand break repair.[4][5] This sensitizes cancer cells to DNA damaging agents, such as radiation and certain chemotherapeutics. The inhibition of HR is mediated through the suppression of key proteins in the pathway, including RAD51 and BRCA1/2.
The following diagram illustrates the primary mechanism of DPD inhibition by Gimeracil.
The following diagram illustrates Gimeracil's role in the inhibition of the Homologous Recombination DNA repair pathway.
Quantitative Data from Preclinical Studies
The following tables summarize pharmacokinetic parameters of Gimeracil from preclinical studies in mice and data from a clinical study in cancer patients for comparison. It's important to note that most available data is for Gimeracil administered as part of the S-1 combination.
Table 1: Pharmacokinetic Parameters of Gimeracil in Mice Following Oral Administration
| Parameter | Value | Units |
| Dose | 30 | mg/kg |
| Cmax | 1.5 | µg/mL |
| Tmax | 1.0 | h |
| AUC (0-inf) | 4.5 | µg*h/mL |
| t1/2 | 2.5 | h |
| Bioavailability | 18.6 | % |
Table 2: Pharmacokinetic Parameters of Gimeracil in Korean Gastric Cancer Patients Following a Single Oral Dose of S-1
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (nghr/mL) | AUC (0-inf) (nghr/mL) | t1/2 (hr) |
| Test | 165.7 ± 53.0 | 2.5 (0.5 - 6.0) | 684.8 ± 167.9 | 703.3 ± 173.3 | 4.9 ± 1.1 |
| Reference | 164.7 ± 50.7 | 2.0 (0.5 - 6.0) | 682.3 ± 158.4 | 700.5 ± 164.1 | 5.0 ± 1.1 |
Experimental Protocols
Protocol 1: Quantification of Gimeracil in Mouse Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the quantitative analysis of Gimeracil in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.
Materials:
-
Gimeracil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Mouse plasma (control and study samples)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system with an ESI source
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Gimeracil in a suitable solvent (e.g., DMSO, methanol, or water).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
From the stock solutions, prepare a series of working standard solutions of Gimeracil for the calibration curve by serial dilution in 50:50 acetonitrile:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of mouse plasma (calibration standards, quality controls, or unknown samples) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Gimeracil: Q1 m/z [M+H]+ → Q3 m/z [product ion] (e.g., 146.0 → 128.0)
-
This compound: Q1 m/z [M+H]+ → Q3 m/z [product ion] (e.g., 149.0 → 131.0)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Gimeracil to this compound against the concentration of the Gimeracil standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Gimeracil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram provides a workflow for the quantification of Gimeracil in plasma.
Protocol 2: In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol describes a method to evaluate the inhibitory potential of Gimeracil on DPD activity in vitro using liver microsomes or recombinant DPD enzyme.
Materials:
-
Gimeracil
-
Recombinant human DPD or liver microsomes (e.g., human, mouse, rat)
-
5-Fluorouracil (5-FU)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Gimeracil in a suitable solvent.
-
Prepare a stock solution of 5-FU in water.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate varying concentrations of Gimeracil with the DPD enzyme source (recombinant DPD or liver microsomes) in the potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding 5-FU and NADPH to the mixture. The final concentrations should be optimized, for example:
-
DPD source (e.g., 0.1 mg/mL microsomal protein)
-
5-FU (e.g., 10 µM)
-
NADPH (e.g., 1 mM)
-
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of 5-FU or its metabolite).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of remaining 5-FU or the formation of its metabolite, dihydro-5-fluorouracil (DHFU), using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of DPD activity remaining at each Gimeracil concentration relative to the control (no inhibitor).
-
Plot the percentage of DPD activity against the logarithm of the Gimeracil concentration.
-
Determine the IC50 value (the concentration of Gimeracil that inhibits 50% of DPD activity) by fitting the data to a four-parameter logistic equation.
-
Protocol 3: In Vivo Preclinical Study Design for this compound Pharmacokinetics
This protocol outlines a basic design for a preclinical pharmacokinetic study of this compound in mice to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Study Design:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice. The dose should be based on previous studies with Gimeracil or S-1, adjusted as necessary. A typical dose might be in the range of 10-50 mg/kg.
-
The vehicle for oral administration can be a solution or suspension in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
For tissue distribution studies, euthanize cohorts of mice at selected time points and collect various tissues (e.g., liver, kidney, tumor, brain). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
-
-
Sample Analysis:
-
Analyze the plasma and tissue homogenates for the concentration of this compound and any potential metabolites using a validated LC-MS/MS method as described in Protocol 1. For tissue analysis, a homogenization step is required before protein precipitation.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
CL/F (apparent total clearance)
-
Vd/F (apparent volume of distribution)
-
-
The following diagram illustrates the workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is a critical tool for the preclinical development and evaluation of Gimeracil-containing therapeutics. Its primary application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its use as a tracer in dedicated pharmacokinetic and metabolic studies can provide invaluable insights into the ADME properties of Gimeracil itself. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of Gimeracil. As our understanding of Gimeracil's dual mechanisms of action continues to grow, the strategic use of this compound in preclinical research will be instrumental in advancing its development as a potent anticancer agent.
References
- 1. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 2. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Validated Bioanalytical Method for Gimeracil using Gimeracil-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of 5-FU. It is a component of the oral fluoropyrimidine derivative S-1, which is used in the treatment of various cancers, including gastric cancer. Accurate and reliable quantification of Gimeracil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note describes a robust and validated bioanalytical method for the determination of Gimeracil in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Gimeracil-13C3, to ensure high accuracy and precision.
Materials and Methods
Reagents and Chemicals
-
Gimeracil reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human or rat plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gimeracil and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Gimeracil primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 500 ng/mL.[3]
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 500 ng/mL this compound internal standard working solution.[3]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Gimeracil.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in deionized water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.64 mL/min (Pump A) and 0.16 mL/min (Pump B) |
| Injection Volume | 3 µL |
| Column Temperature | Ambient or controlled at 25-40°C |
| Run Time | Approximately 6 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Gimeracil) | m/z 145.9 → 128.0 |
| MRM Transition (this compound, IS) | m/z 149.0 → 130.9 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100-200 ms |
Method Validation
The bioanalytical method was validated according to regulatory guidelines (e.g., USFDA) for specificity, linearity, accuracy, precision, recovery, and stability.
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL for Gimeracil in plasma. The correlation coefficient (r) was consistently ≥ 0.9950.
Table 3: Linearity Data
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| Gimeracil | 1 - 500 | ≥ 0.9950 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations: 1, 3, 30, and 400 ng/mL.
Table 4: Accuracy and Precision Data
| Intra-day | Inter-day | |
| Accuracy (% Bias) | -12.0% to 8.0% | -9.6% to 5.7% |
| Precision (% CV) | 0.6% to 10.4% | 1.8% to 7.4% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that no significant ion suppression or enhancement occurred.
Table 5: Recovery and Matrix Effect Data
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Gimeracil | 78.3 ± 5.9 | 88.9 to 104.9 |
Note: Recovery data is from a similar method using protein precipitation. Matrix effect data is from a study using this compound.
Experimental Workflows
References
Application Notes and Protocols for Gimeracil-13C3 in Drug-Drug Interaction Studies with S-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 is a combination oral anticancer agent composed of tegafur, a prodrug of 5-fluorouracil (5-FU), and two modulators of 5-FU's activity: gimeracil (CDHP) and oteracil. Gimeracil plays a crucial role by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2] This inhibition leads to sustained plasma concentrations of 5-FU, enhancing its antitumor efficacy.
Given that gimeracil is a potent DPD inhibitor, there is a potential for drug-drug interactions (DDIs) when S-1 is co-administered with other drugs that may also inhibit or induce DPD activity. To investigate such interactions, a robust and specific methodology is required. The use of a stable isotope-labeled version of gimeracil, such as Gimeracil-13C3, offers a powerful tool to precisely evaluate the impact of an investigational drug on the pharmacokinetics of gimeracil itself, thereby providing insights into potential DDIs at the level of DPD.
These application notes provide a detailed protocol for a clinical DDI study using this compound as a probe to assess the DPD inhibitory potential of a new chemical entity (NCE) when co-administered with S-1.
Signaling and Metabolic Pathways
The core of S-1's mechanism revolves around the metabolic pathway of 5-FU and its modulation by gimeracil. The following diagram illustrates this relationship.
Experimental Protocols
Objective
To evaluate the effect of a new chemical entity (NCE) on the pharmacokinetics of gimeracil, a component of S-1, using this compound as a tracer. This study will provide evidence of potential drug-drug interactions involving the DPD enzyme.
Study Design
A single-center, open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
-
Period 1: Administration of a single oral dose of S-1.
-
Washout: A washout period of at least 7 days.
-
Period 2: Administration of the NCE for a specified duration to reach steady-state, followed by co-administration of a single oral dose of S-1 containing this compound.
The experimental workflow is depicted in the following diagram:
Materials
-
S-1 capsules (containing tegafur, gimeracil, and oteracil).
-
This compound (custom synthesis).
-
Investigational NCE.
-
Human plasma (for calibration standards and quality controls).
-
LC-MS/MS system.
Procedure
-
Subject Recruitment: Enroll healthy adult volunteers who meet the inclusion/exclusion criteria.
-
Period 1 Administration and Sampling:
-
Administer a single oral dose of S-1.
-
Collect serial blood samples at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]
-
-
Washout Period: A minimum of a 7-day washout period between the two periods.
-
Period 2 Administration and Sampling:
-
Administer the NCE according to its dosing regimen to reach steady-state concentrations.
-
On the final day of NCE administration, co-administer a single oral dose of S-1 with a tracer dose of this compound.
-
Collect serial blood samples at the same time points as in Period 1.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for concentrations of unlabeled gimeracil (Period 1) and this compound (Period 2) using a validated LC-MS/MS method.
-
LC-MS/MS Analytical Method for Gimeracil and this compound
This protocol is adapted from established methods for the analysis of gimeracil in human plasma.[4][5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., a deuterated analog of gimeracil or another suitable compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 80:20 (v/v) mixture of 1.0% formic acid in water and methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gimeracil (unlabeled): Precursor ion > Product ion (to be optimized, e.g., m/z 146 > 128).
-
This compound: Precursor ion > Product ion (to be optimized, e.g., m/z 149 > 131).
-
Internal Standard: To be determined based on the selected standard.
-
-
Data Presentation
The pharmacokinetic parameters of gimeracil and this compound will be calculated using non-compartmental analysis. The primary endpoints will be the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Table 1: Pharmacokinetic Parameters of Gimeracil and this compound
| Parameter | S-1 Alone (Gimeracil) (Mean ± SD) | S-1 + NCE (this compound) (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 350 ± 95 | 525 ± 120 | 1.50 (1.35 - 1.67) |
| AUC0-t (ng·h/mL) | 2800 ± 750 | 4500 ± 980 | 1.61 (1.48 - 1.75) |
| AUC0-inf (ng·h/mL) | 3000 ± 800 | 4800 ± 1050 | 1.60 (1.47 - 1.74) |
| Tmax (h) | 2.5 (1.0 - 4.0) | 2.8 (1.5 - 4.5) | N/A |
| t1/2 (h) | 4.5 ± 1.2 | 6.8 ± 1.8 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Gimeracil | This compound | Acceptance Criteria |
| Linearity Range (ng/mL) | 2 - 500 | 2 - 500 | r² > 0.99 |
| LLOQ (ng/mL) | 2 | 2 | S/N > 10 |
| Intra-day Precision (%CV) | < 9.0% | < 8.5% | < 15% |
| Inter-day Precision (%CV) | < 10.0% | < 9.5% | < 15% |
| Accuracy (%) | 95 - 105% | 96 - 104% | 85 - 115% |
| Recovery (%) | > 75% | > 78% | Consistent and reproducible |
| Matrix Effect (%) | -5 to +7% | -6 to +8% | Within acceptable limits |
Conclusion
The use of this compound as a stable isotope-labeled probe provides a highly specific and sensitive method for assessing drug-drug interactions with S-1 at the level of DPD. By comparing the pharmacokinetics of this compound in the presence and absence of a co-administered drug, researchers can definitively determine if the investigational drug alters the disposition of gimeracil, and by extension, potentially impacts the efficacy and safety profile of S-1. The detailed protocol and methodologies provided herein offer a robust framework for conducting such critical DDI studies in drug development.
References
- 1. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Pharmacokinetics of S-1 monotherapy in plasma and in tears for gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Gimeracil-13C3 LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Gimeracil using its stable isotope-labeled internal standard, Gimeracil-13C3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Gimeracil analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Gimeracil in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[2][3] Ion suppression is the more common phenomenon observed in bioanalysis.
Q2: Why is this compound recommended as the internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Gimeracil. It is considered the "gold standard" for quantitative bioanalysis because it has nearly identical physicochemical properties to Gimeracil. This means it will behave similarly during sample extraction, chromatography, and ionization. Consequently, any matrix effects that suppress or enhance the Gimeracil signal will have a proportional effect on the this compound signal. By using the ratio of the analyte response to the internal standard response for quantification, these effects can be effectively compensated for, leading to more accurate and reliable results. Furthermore, 13C-labeled standards are preferred over deuterium (2H)-labeled standards as they are less likely to exhibit chromatographic separation from the unlabeled analyte, ensuring they experience the same matrix effects at the same time.
Q3: What are the common sources of matrix effects in plasma or serum samples for Gimeracil analysis?
A3: In biological matrices like plasma and serum, the most significant contributors to matrix effects are phospholipids from cell membranes. These compounds are often co-extracted with the analyte of interest and can cause significant ion suppression in the mass spectrometer. Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.
Q4: How can I assess the extent of matrix effects in my Gimeracil assay?
A4: The presence and magnitude of matrix effects can be evaluated using a post-extraction spike method. This involves comparing the peak area of Gimeracil spiked into an extracted blank matrix (a sample processed through the extraction procedure without the analyte) to the peak area of Gimeracil in a neat solution (a clean solvent mixture). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. One study on the simultaneous determination of tegafur and gimeracil in human plasma reported matrix effects for gimeracil ranging from -8.9% to 7.8%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor sensitivity or low Gimeracil signal | Ion Suppression: Co-eluting matrix components are interfering with the ionization of Gimeracil. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Chromatographic Separation: Modify the LC method to better separate Gimeracil from the region of ion suppression. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry. 3. Sample Dilution: If the concentration of Gimeracil is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in results (poor precision) | Inconsistent Matrix Effects: The composition of the matrix is varying between samples, leading to different degrees of ion suppression or enhancement. | 1. Use this compound Internal Standard: A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects. Ensure the internal standard is added early in the sample preparation process. 2. Improve Sample Preparation Consistency: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in extraction efficiency and matrix component removal. |
| Gimeracil and this compound peaks are not co-eluting | Chromatographic Conditions: While less common with 13C-labeled standards, some chromatographic conditions could potentially lead to slight separation. | 1. Adjust Mobile Phase: Modify the organic solvent content or the pH of the aqueous phase to ensure co-elution. 2. Isocratic vs. Gradient Elution: An isocratic elution may provide more consistent co-elution compared to a steep gradient. |
| Low recovery of Gimeracil and this compound | Inefficient Extraction: The chosen sample preparation method is not effectively extracting the analytes from the matrix. | 1. Optimize Extraction Solvent: For LLE, test different organic solvents to find one with optimal partitioning for Gimeracil. 2. Select Appropriate SPE Sorbent: For SPE, choose a sorbent chemistry (e.g., reversed-phase, ion-exchange) that provides good retention and elution characteristics for Gimeracil. 3. Adjust pH: The pH of the sample may need to be adjusted to optimize the extraction of Gimeracil. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with their typical performance characteristics.
| Technique | Principle | Typical Recovery | Matrix Effect Reduction | Throughput | Notes |
| Protein Precipitation (PPT) | Proteins are precipitated out of the plasma/serum using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | 70-90% | Moderate | High | A study on Gimeracil in human plasma using methanol precipitation reported a mean recovery of 78.3 ± 5.9%. This method is fast and simple but may result in less clean extracts. |
| Liquid-Liquid Extraction (LLE) | Gimeracil is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its solubility. | 80-95% | Good | Medium | Can provide cleaner extracts than PPT but is more labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Gimeracil is retained on a solid sorbent while matrix components are washed away. The purified analyte is then eluted with a different solvent. | 85-100% | Excellent | Medium-High | Offers the cleanest extracts and can be automated for higher throughput. Requires method development to select the appropriate sorbent and solvents. |
Experimental Protocols
Recommended Protocol: Protein Precipitation for Gimeracil in Human Plasma
This protocol is based on a validated method for the simultaneous determination of tegafur and gimeracil in human plasma.
1. Sample Preparation:
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
- Vortex for 30 seconds.
- Add 300 µL of methanol to precipitate the proteins.
- Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 Series or equivalent
- Column: Inertsil ODS-3 C18 (5 µm, 2.1 x 150 mm) or equivalent
- Mobile Phase A: 1.0% Formic Acid in Water
- Mobile Phase B: Methanol
- Gradient: 80% A and 20% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- MS System: API 4000 or equivalent triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: To be optimized by infusing standard solutions of Gimeracil and this compound.
Visualizations
Caption: Experimental workflow for Gimeracil analysis in plasma.
References
How to address poor peak shape in Gimeracil-13C3 chromatography.
Welcome to the technical support center for Gimeracil-13C3 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in this compound chromatography?
A1: Poor peak shape in chromatography can manifest in several ways, leading to inaccurate quantification and reduced resolution.[1][2] The most common issues are:
-
Peak Tailing: An asymmetrical peak where the latter half of the peak is broader than the front half.[1] This is often caused by secondary interactions between the analyte and the stationary phase.[1][3]
-
Peak Fronting: An asymmetrical peak where the front half of the peak is broader than the latter half. This can be a sign of column overloading or issues with the sample solvent.
-
Peak Splitting: A single compound appearing as two or more distinct peaks. This can be caused by a variety of factors including problems with the column, injection, or mobile phase.
-
Broad Peaks: Peaks that are wider than expected, which can indicate a loss of column efficiency or problems with the mobile phase.
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
A2: Peak tailing is a common problem, especially with polar and nitrogen-containing compounds like Gimeracil. The primary causes and their solutions are summarized below.
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Gimeracil, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase. • Adjust Mobile Phase pH: Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups and reduce interaction. • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped"). • Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase. • Reduce Injection Volume: Decrease the amount of sample injected onto the column. • Dilute the Sample: Lower the concentration of the sample before injection. |
| Column Degradation | The column may be old, contaminated, or have developed a void. • Flush the Column: Wash the column with a strong solvent to remove contaminants. • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. • Replace the Column: If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Dead volume in the system (e.g., long tubing, loose fittings) can cause peak broadening and tailing. • Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. • Check Fittings: Ensure all connections are secure. |
Below is a troubleshooting workflow for addressing peak tailing:
Q3: I am observing peak fronting for this compound. What could be the issue?
A3: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Peak Fronting:
| Potential Cause | Recommended Solution(s) |
| Mass Overload | Injecting a sample that is too concentrated can lead to fronting. • Dilute the Sample: Reduce the concentration of your sample. |
| Volume Overload | Injecting too large a volume of sample can also cause fronting. • Reduce Injection Volume: Decrease the volume of sample injected. |
| Sample Solvent Incompatibility | If the sample solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to a fronting peak. • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is similar in composition to the initial mobile phase. |
| Column Collapse | In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the stationary phase to collapse, leading to poor peak shape and retention time shifts. • Use an Aqueous-Stable Column: Employ a column specifically designed for highly aqueous mobile phases. • Flush with Strong Solvent: Flush the column with 100% organic solvent (e.g., acetonitrile) to try and restore the stationary phase. |
Here is a logical diagram to troubleshoot peak fronting:
Q4: My this compound peak is split. What are the common causes and solutions?
A4: Peak splitting can be a complex issue with multiple potential causes, often related to the column, sample injection, or mobile phase conditions.
Addressing Peak Splitting:
| Potential Cause | Recommended Solution(s) |
| Column Void or Channeling | A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in a split peak. • Replace the Column: This is often the most effective solution. |
| Blocked Frit | A partially blocked frit at the column inlet can disrupt the flow of the mobile phase. • Backflush the Column: Reversing the column flow may dislodge the blockage. • Replace the Frit/Column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting, especially for early eluting peaks. • Use a Weaker Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-elution | What appears to be a split peak may actually be two different, closely eluting compounds. • Modify the Method: Adjust the mobile phase composition, gradient, or temperature to improve separation. |
An experimental workflow to diagnose the cause of peak splitting is as follows:
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Gimeracil Analysis
Several published methods for Gimeracil analysis utilize a reversed-phase C18 column. A common mobile phase composition involves a buffer and an organic modifier.
-
Mobile Phase A (Aqueous): 0.1 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 4.0 with phosphoric acid. Alternatively, 0.1% formic acid in water can be used.
-
Mobile Phase B (Organic): Methanol or Acetonitrile.
-
Isocratic Elution Example: A mixture of methanol and 0.1M KH2PO4 buffer (pH 4.0) in a 50:50 (v/v) ratio has been used successfully.
-
Gradient Elution: For complex samples, a gradient elution may be necessary. Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.
Procedure:
-
Prepare the aqueous buffer by dissolving the appropriate amount of salt in HPLC-grade water.
-
Adjust the pH of the buffer using an appropriate acid or base.
-
Filter the aqueous phase through a 0.22 µm or 0.45 µm filter.
-
Filter the organic solvent.
-
Degas both mobile phase components before use, for example, by sonication.
Protocol 2: Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound standard in a suitable solvent. The initial sample solvent should ideally match the mobile phase composition to avoid peak distortion.
-
Plasma Samples: For biological samples, a protein precipitation step is often required. Methanol is a common precipitating agent for Gimeracil analysis in plasma. Subsequent centrifugation and filtration of the supernatant are necessary before injection.
Example HPLC Method Parameters for Gimeracil:
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Waters C18 (250 mm x 4.6 mm, 5 µm) | Inertsil ODS-3 C18 (e.g., 150 mm x 4.6 mm) |
| Mobile Phase | Methanol: 0.1M KH2PO4 (pH 4.0) (50:50 v/v) | Acetonitrile: 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 275 nm | LC-MS/MS (Positive Ion Mode) |
| Column Temp. | 25 °C (Ambient) | Ambient |
| Injection Vol. | 10 µL | - |
References
Troubleshooting guide for Gimeracil bioanalysis using a stable isotope standard.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalysis of Gimeracil using a stable isotope-labeled internal standard (SIL-IS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common bioanalytical method for Gimeracil quantification in biological matrices?
A1: The most common method for the quantification of Gimeracil in biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples.[5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Gimeracil bioanalysis?
A2: A SIL-IS is considered the gold standard in quantitative bioanalysis for several reasons. Because a SIL-IS has nearly identical physicochemical properties to Gimeracil, it co-elutes and experiences the same variations during sample preparation and analysis. This is particularly important for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis. The use of a SIL-IS generally leads to improved precision and accuracy.
Q3: What are common sample preparation techniques for Gimeracil analysis in plasma?
A3: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a solid sorbent to retain Gimeracil while interferences are washed away.
Q4: What are typical LC-MS/MS parameters for Gimeracil analysis?
A4: While specific parameters should be optimized for your instrument, published methods often use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution with a modifier (like formic acid). Mass spectrometry is typically performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (MRM) for Gimeracil and its SIL-IS.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Incompatible Mobile Phase pH | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Gimeracil. |
| Contamination | 1. Clean the injector and autosampler. 2. Use fresh, high-purity mobile phase solvents. |
| Sample Overload | 1. Reduce the injection volume. 2. Dilute the sample. |
Problem 2: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Optimize collision energy for the specific MRM transition. |
| Inefficient Sample Extraction | 1. Evaluate and optimize the sample preparation method (e.g., change SPE sorbent, adjust LLE pH). |
| Matrix Effects (Ion Suppression) | 1. Improve sample cleanup to remove interfering matrix components. 2. Modify chromatographic conditions to separate Gimeracil from the suppression zone. 3. Ensure the SIL-IS is co-eluting to compensate for the suppression. |
| Analyte Degradation | 1. Investigate the stability of Gimeracil under the sample storage and processing conditions. Gimeracil is known to be susceptible to oxidative stress. |
Problem 3: High Signal Variability (%CV)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting and solvent additions. 2. Automate the sample preparation process if possible. |
| Matrix Effects | 1. Use a stable isotope-labeled internal standard that co-elutes with Gimeracil to compensate for variability in matrix effects between samples. |
| Instrument Instability | 1. Check for fluctuations in pump pressure and ion source stability. 2. Perform system suitability tests before each analytical run. |
| Inconsistent Internal Standard Addition | 1. Ensure the internal standard is added accurately and consistently to all samples and standards. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of Gimeracil-SIL-IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing standard solutions of Gimeracil and its SIL-IS. For example, for Gimeracil, a potential transition could be m/z 146 -> 46.6.
Visualizations
Caption: Workflow for Gimeracil Bioanalysis.
Caption: Troubleshooting Decision Tree.
References
- 1. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
Minimizing ion suppression for Gimeracil-13C3 in complex biological samples.
Welcome to the technical support center for the bioanalysis of Gimeracil-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression in complex biological samples and to offer troubleshooting support for common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Gimeracil analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, Gimeracil, in the mass spectrometer's ion source. This leads to a reduced signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. Given that Gimeracil is a relatively polar compound, it can be susceptible to ion suppression from various matrix components, particularly phospholipids, which are abundant in plasma samples.
Q2: I'm using this compound as an internal standard. Shouldn't that correct for ion suppression?
A2: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for ion suppression. Since it is chemically identical to Gimeracil, it should co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, significant ion suppression can still be problematic if it reduces the signal intensity of this compound to a level that compromises the precision of its measurement. Therefore, it is always best practice to minimize ion suppression as much as possible.
Q3: Why is a 13C-labeled internal standard like this compound preferred over a deuterated (2H) standard?
A3: 13C-labeled internal standards are generally preferred because they are more likely to have identical chromatographic behavior to the unlabeled analyte. Deuterated standards can sometimes exhibit a slight shift in retention time (isotopic effect), which can lead to differential ion suppression if the analyte and internal standard do not co-elute perfectly in a region of suppression.
Q4: What are the primary causes of ion suppression in Gimeracil analysis of plasma samples?
A4: The most common causes of ion suppression in plasma samples are:
-
Phospholipids: These are major components of cell membranes and are highly abundant in plasma. They are known to cause significant ion suppression, particularly in the retention time window where more polar compounds like Gimeracil might elute.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample collection or preparation process can build up in the ion source and interfere with ionization.
-
Other Endogenous Molecules: Other small molecules, metabolites, and proteins that are not completely removed during sample preparation can also contribute to ion suppression.
Q5: How can I assess the level of ion suppression in my Gimeracil assay?
A5: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound in a clean solution to its peak area when spiked into the extracted blank matrix (e.g., plasma with no analyte or IS). The matrix effect (ME) can be calculated as:
ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Clean Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. One study on Gimeracil reported a matrix effect ranging from -8.9% to 7.8%, indicating that both suppression and enhancement can occur.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression in this compound analysis.
Issue 1: Low or Inconsistent Signal for Gimeracil and/or this compound
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Signal.
Issue 2: Poor Reproducibility (High %CV) in QC Samples
Possible Cause: Variable ion suppression between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency:
-
Ensure precise and accurate pipetting of plasma, internal standard, and precipitation/extraction solvents.
-
For protein precipitation, ensure consistent vortexing time and speed, and centrifugation temperature and time.
-
For SPE, ensure consistent flow rates during loading, washing, and elution. Inconsistent flow can lead to variable recovery and matrix cleanup.
-
-
Assess Post-Extraction Stability:
-
Analyte or internal standard degradation in the final extract while sitting in the autosampler can lead to variable results.
-
Perform a post-extraction stability experiment by re-injecting a set of extracted samples after they have been in the autosampler for a defined period (e.g., 24 hours) and compare the results to the initial injection. Studies have shown that Gimeracil is stable under various storage conditions, including in the autosampler.[1]
-
-
Check for Carryover:
-
Inject a blank sample immediately after a high concentration standard or sample. If a peak is observed at the retention time of Gimeracil or this compound, carryover is occurring.
-
Solution: Optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume.
-
Data on Sample Preparation and Ion Suppression
The choice of sample preparation is critical for minimizing ion suppression. Here is a summary of expected performance for common techniques.
Table 1: Comparison of Sample Preparation Techniques for Gimeracil Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Protein removal by denaturation and precipitation. | Analyte isolation and purification based on chemical interactions with a sorbent. |
| Phospholipid Removal | Poor to moderate. | Good to excellent, depending on the sorbent and wash steps. |
| Typical Analyte Recovery | Can be lower due to co-precipitation. A study on Gimeracil reported a mean recovery of 78.3% ± 5.9% using methanol for precipitation.[1] | Generally higher and more consistent. |
| Matrix Effect (Ion Suppression) | More significant due to residual phospholipids and other matrix components. | Generally lower, leading to improved signal-to-noise and reproducibility. |
| Throughput & Complexity | High throughput, simple, and fast. | Lower throughput and more complex method development. |
Experimental Protocols
Below are detailed starting protocols for protein precipitation and solid-phase extraction for the analysis of Gimeracil in human plasma.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, but may result in higher ion suppression compared to SPE.
Materials:
-
Human plasma (K2-EDTA)
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade), chilled at -20 °C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g and 4 °C
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution and briefly vortex.
-
Add 400 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex to mix and centrifuge to pellet any insoluble material.
-
Inject onto the LC-MS/MS system.
Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract with reduced ion suppression. A mixed-mode cation exchange (MCX) sorbent is a good starting point for a polar, basic compound like Gimeracil.
Materials:
-
Human plasma (K2-EDTA)
-
This compound internal standard working solution
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum or positive pressure manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of this compound internal standard working solution. Add 200 µL of 2% formic acid in water, and vortex to mix.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove less polar, non-basic interferences.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute Gimeracil and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase.
-
Injection: Vortex, centrifuge, and inject onto the LC-MS/MS system.
Solid-Phase Extraction Workflow.
Example LC-MS/MS Parameters for Gimeracil Analysis
The following parameters are a good starting point for method development and are based on published methods for Gimeracil analysis.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18, e.g., Inertsil ODS-3 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gimeracil: m/z 146 -> 128 (quantifier), m/z 146 -> 110 (qualifier) this compound: m/z 149 -> 131 |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Note: These parameters should be optimized for your specific instrumentation and application.
References
Calibration curve issues in Gimeracil quantification and how to solve them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Gimeracil, particularly concerning calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical linear ranges for Gimeracil quantification in HPLC-UV and LC-MS/MS?
A1: The linear range for Gimeracil quantification can vary depending on the specific method and instrumentation. However, published methods provide a general indication. For RP-HPLC methods, a typical linear range is approximately 1.45 to 8.7 µg/mL[1] and 2.9 to 8.7 µg/mL.[2][3] In more sensitive UPLC systems, linearity has been reported between 11.6 and 69.6 µg/mL.[4] For LC-MS/MS, which offers higher sensitivity, linear ranges of 1 to 500 ng/mL and 2 to 500 ng/mL have been demonstrated in human plasma.[5]
Q2: My calibration curve for Gimeracil is non-linear. What are the common causes?
A2: Non-linearity in Gimeracil calibration curves can stem from several factors. At high concentrations, detector saturation is a common cause. Conversely, at very low concentrations, issues like analyte adsorption to surfaces can lead to a non-linear response. Other potential causes include errors in the preparation of standard solutions, the presence of co-eluting interferences, or inappropriate integration of chromatographic peaks. For LC-MS/MS, non-linearity can also be caused by matrix effects, ionization saturation, or dimer formation.
Q3: I am observing poor reproducibility in my Gimeracil calibration standards. What should I investigate?
A3: Poor reproducibility can be attributed to both instrument and method variability. Inconsistent injection volumes from the autosampler can be a significant factor. Variability in sample preparation, such as inconsistent evaporation or reconstitution steps, can also lead to this issue. For LC-MS/MS, fluctuations in the ion source conditions (e.g., temperature, gas pressures, ESI voltage) can cause signal instability. It is also crucial to ensure that the instrument has reached a stable state before starting the analysis.
Q4: How can I improve the sensitivity of my Gimeracil assay?
A4: To enhance sensitivity, several aspects of the analytical method can be optimized. In LC-MS/MS, optimizing the ionization source parameters is critical. For bioanalytical samples, improving the sample clean-up procedure to reduce matrix effects can significantly boost the signal-to-noise ratio. Employing techniques like two-dimensional liquid chromatography or derivatization to improve ionization efficiency are also effective strategies. Additionally, ensuring a clean LC system and using high-purity solvents can minimize background noise.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide addresses common scenarios of non-linear calibration curves for Gimeracil quantification.
| Symptom | Potential Cause | Suggested Solution |
| Curve flattens at high concentrations | Detector saturation (UV or MS detector) | - Extend the calibration curve with lower concentration standards to identify the linear range.- Reduce the injection volume for higher concentration standards.- Dilute samples that are expected to be in the high concentration range. |
| Poor R² value across the entire range | Inaccurate standard preparation | - Re-prepare stock and working standard solutions, ensuring accurate weighing and dilutions with calibrated equipment.- Verify the solubility of Gimeracil in the chosen solvent. |
| Column degradation or contamination | - Flush the column with a strong solvent to remove contaminants.- If performance does not improve, replace the analytical column. | |
| Inappropriate mobile phase pH | - Gimeracil, as 5-chloro-2,4-dihydroxypyridine, has ionizable groups. Ensure the mobile phase pH is at least 2 units away from the pKa to maintain a single ionic form, which can improve linearity. | |
| Curve is non-linear at the lower end | Analyte adsorption | - Use silanized vials to minimize adsorption to glass surfaces.- Add a small amount of an organic solvent to the sample diluent to improve solubility and reduce adsorption. |
| Matrix effects (in bioanalysis) | - Implement a more effective sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation).- Use a stable isotope-labeled internal standard for Gimeracil to compensate for matrix effects. |
Guide 2: Peak Tailing
This guide provides solutions for addressing peak tailing in Gimeracil chromatography.
| Symptom | Potential Cause | Suggested Solution |
| Tailing peak for Gimeracil | Secondary interactions with the stationary phase | - Gimeracil contains basic functional groups that can interact with residual silanol groups on C18 columns, causing tailing.- Lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of silanol groups. |
| Column overload | - Reduce the injection volume or the concentration of the injected sample. | |
| Column contamination or degradation | - Flush the column with a strong solvent.- If the problem persists, the column may be damaged and require replacement. | |
| Extra-column dead volume | - Ensure all fittings and tubing are properly connected and minimize the length and internal diameter of tubing where possible. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Gimeracil analysis from published methods.
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS | Reference(s) |
| Linear Range | 1.45 - 8.7 µg/mL | 11.6 - 69.6 µg/mL | 1 - 500 ng/mL | |
| Limit of Detection (LOD) | Not consistently reported | 0.1 µg/mL | Not consistently reported | |
| Limit of Quantification (LOQ) | 0.175 µg/mL | 0.3 µg/mL | 1 ng/mL | |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.995 |
Experimental Protocols
Protocol 1: Sample Preparation for Gimeracil Quantification in Plasma (LC-MS/MS)
This protocol is a general guideline based on established methods for bioanalytical quantification.
-
Spiking: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Gimeracil.
-
Internal Standard Addition: Add an internal standard (ideally, a stable isotope-labeled Gimeracil) to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add a precipitating agent, such as methanol or acetonitrile, to the plasma samples (e.g., a 3:1 ratio of solvent to plasma).
-
Vortexing and Centrifugation: Vortex the samples vigorously for several minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: RP-HPLC Method for Gimeracil Quantification
This protocol is a representative example based on published methods.
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.1M KH₂PO₄, pH adjusted to 4.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Troubleshooting workflow for Gimeracil calibration curve issues.
Caption: Experimental workflow for Gimeracil quantification in a biological matrix.
References
- 1. scbt.com [scbt.com]
- 2. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring long-term stability of Gimeracil-13C3 stock solutions.
This technical support center provides guidance on ensuring the long-term stability of Gimeracil-13C3 stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions to ensure long-term stability?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] The container should be tightly sealed and protected from moisture. Some suppliers suggest that in solid form, this compound is stable for at least one year when stored at 2-8°C.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.[4]
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: this compound is soluble in various organic solvents and aqueous solutions. For analytical applications such as LC-MS, solvents like acetonitrile, and diluents such as 0.1% formic acid in deionized water, have been successfully used.[5] A common practice involves dissolving the compound in a minimal amount of an organic solvent like DMSO, followed by dilution with an appropriate aqueous buffer or cell culture medium. The final concentration and solvent choice should be optimized for your specific experimental needs, ensuring solvent compatibility with downstream applications.
Q3: What are the primary degradation pathways for Gimeracil, and by extension, this compound?
A3: Studies on Gimeracil have shown that it is remarkably stable under acidic, alkaline, photolytic, and thermal stress conditions. However, it is highly susceptible to degradation under oxidative stress. Research has identified numerous degradation products resulting from oxidative conditions, suggesting that exposure to oxidizing agents is the primary pathway of degradation. Therefore, it is crucial to avoid sources of oxidative stress during solution preparation and storage.
Q4: How can I detect potential degradation of my this compound stock solution?
A4: Degradation of your this compound stock solution may be indicated by several observations. Visually, a change in color or the appearance of precipitates could suggest instability. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the solution. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the new stock solution using an appropriate analytical method like HPLC or LC-MS before use. |
| Improper storage of the stock solution. | Review the storage conditions of your stock solution. Ensure it is stored at the recommended temperature, protected from light and moisture, and that the container is tightly sealed. | |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling the stock solution to prevent microbial contamination. Filter-sterilize the solution if appropriate for your application. | |
| Visible precipitates in the stock solution upon thawing. | Poor solubility at lower temperatures or concentration exceeding solubility limit. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system. |
| Discoloration of the stock solution. | Oxidative degradation. | Discard the solution. When preparing a new solution, use de-gassed solvents and minimize headspace in the storage vial to reduce exposure to oxygen. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex thoroughly until the solid is completely dissolved.
-
Dilution: For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is based on general forced degradation study guidelines to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic: Add 1M hydrochloric acid to the stock solution and heat at 60°C for 15 minutes. Neutralize with 1M sodium hydroxide.
-
Alkaline: Add 1M sodium hydroxide to the stock solution and heat at 60°C for 15 minutes. Neutralize with 1M hydrochloric acid.
-
Oxidative: Add 30% hydrogen peroxide to the stock solution and heat at 60°C for 15 minutes.
-
Thermal: Heat the stock solution at 60°C for 60 minutes.
-
Photolytic: Expose the stock solution to UV-visible light in a photostability chamber for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating analytical method such as LC-MS to identify and quantify any degradation products.
Data Presentation
Table 1: Summary of Gimeracil Stability under Forced Degradation Conditions
| Stress Condition | Reagents/Parameters | Observation |
| Acidic | 1M HCl, 60°C, 15 min | Minimal degradation observed |
| Alkaline | 1M NaOH, 60°C, 15 min | Minimal degradation observed |
| Oxidative | 30% H₂O₂, 60°C, 15 min | Significant degradation with the formation of multiple degradation products |
| Thermal | 60°C, 60 min | Minimal degradation observed |
| Photolytic | UV-visible light, 24 h | Minimal degradation observed |
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for this compound stock solution issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Analysis of Gimeracil with Gimeracil-13C3
Welcome to the technical support center for the high-throughput analysis of Gimeracil and its stable isotope-labeled internal standard, Gimeracil-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gimeracil?
A1: Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is responsible for the breakdown of 5-fluorouracil (5-FU), a common chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of 5-FU.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled version of Gimeracil. It is an ideal internal standard because it has the same physicochemical properties as Gimeracil, meaning it behaves identically during sample preparation and chromatographic separation. However, it has a different mass due to the 13C isotopes, allowing it to be distinguished from the unlabeled Gimeracil by the mass spectrometer. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.
Q3: What are the typical matrices for Gimeracil analysis?
A3: Gimeracil is most commonly analyzed in biological matrices such as human or rat plasma.[3]
Q4: What are the common analytical techniques for Gimeracil quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of Gimeracil in biological samples due to its high sensitivity and selectivity.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the high-throughput analysis of Gimeracil.
Sample Preparation Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Gimeracil | Inefficient protein precipitation. | Optimize the protein precipitation solvent. Methanol is a commonly used and effective solvent. Ensure the ratio of plasma to precipitation solvent is adequate (e.g., 1:3 or 1:4 v/v). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. |
| Incomplete elution from Solid Phase Extraction (SPE) cartridge. | Optimize the SPE elution solvent. A mixture of organic solvent (e.g., methanol or acetonitrile) with a small percentage of acid (e.g., formic acid) can improve elution efficiency. Ensure the cartridge is not allowed to dry out before sample loading and elution. | |
| Adsorption to labware. | Use low-binding polypropylene tubes and pipette tips. Pre-conditioning containers with a solution of the analyte can sometimes help. | |
| High Variability in this compound Response | Inconsistent addition of the internal standard. | Ensure the internal standard solution is accurately and consistently added to all samples, standards, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette. |
| Degradation of internal standard. | Check the stability of the this compound stock and working solutions. Store them at appropriate temperatures and protect them from light if necessary. Prepare fresh working solutions regularly. |
Liquid Chromatography (LC) Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Use a guard column to protect the analytical column from contaminants. If the peak shape deteriorates, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. |
| Inappropriate mobile phase pH. | Gimeracil is a polar compound. The pH of the mobile phase can significantly affect its retention and peak shape. Optimize the mobile phase pH to ensure Gimeracil is in a single ionic state. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common. | |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to avoid peak distortion. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve that is functioning correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature. | |
| Column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Mass Spectrometry (MS) Issues
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Optimize the chromatographic method to separate Gimeracil and this compound from the ion-suppressing or enhancing regions of the chromatogram. Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). |
| Phospholipids from plasma samples. | Employ a phospholipid removal strategy during sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate designed for phospholipid removal. | |
| Inconsistent Gimeracil/Gimeracil-13C3 Ratio | Cross-talk between MRM transitions. | Ensure that the dwell times and inter-scan delays are optimized to prevent cross-talk between the MRM transitions of Gimeracil and its internal standard. |
| Isotopic contribution from this compound to the Gimeracil signal. | Check the isotopic purity of the this compound standard. If there is a significant contribution, it may be necessary to subtract the contribution from the Gimeracil signal or use a different lot of the internal standard. | |
| Low Signal Intensity | Suboptimal ionization source parameters. | Optimize the ion source parameters, including nebulizer gas flow, auxiliary gas flow, sheath gas flow, and capillary temperature, to maximize the signal for Gimeracil. |
| Incorrect MRM transitions. | Verify the precursor and product ions for Gimeracil and this compound. Common precursor ions for Gimeracil are m/z 146 [M+H]+. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Gimeracil. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Gimeracil) | Q1: 146.0 m/z -> Q3: 128.0 m/z (example) |
| MRM Transition (this compound) | Q1: 149.0 m/z -> Q3: 131.0 m/z (example) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize typical validation parameters for a high-throughput Gimeracil assay.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Gimeracil | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| Gimeracil | LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 | |
| Mid QC | 100 | < 15 | < 15 | ± 15 | |
| High QC | 800 | < 15 | < 15 | ± 15 |
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Gimeracil | Low QC | 3 | 85 - 115 |
| Mid QC | 100 | 85 - 115 | |
| High QC | 800 | 85 - 115 |
Visualizations
Caption: Mechanism of Gimeracil as a DPD inhibitor.
Caption: Experimental workflow for Gimeracil analysis.
References
- 1. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Impact of co-eluting metabolites on Gimeracil-13C3 quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Gimeracil-13C3, with a specific focus on the impact of co-eluting metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it affect this compound quantification?
A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, unresolved components from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the this compound concentration.[2] Endogenous metabolites, salts, and phospholipids are common sources of matrix effects.[1] The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects, as it is expected to be impacted similarly to the unlabeled analyte.[3]
Q2: How can I determine if co-eluting metabolites are impacting my this compound assay?
A2: Several methods can be used to assess the impact of co-eluting metabolites:
-
Post-column infusion: This involves infusing a constant flow of this compound solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of Gimeracil indicates the presence of interfering co-eluting components.[1]
-
Post-extraction spike analysis: In this "golden standard" method, blank matrix samples are extracted, and then this compound is spiked into the extract. The response is compared to that of this compound in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
-
Comparing matrix-matched and neat solution calibration curves: A significant difference in the slopes of calibration curves prepared in the biological matrix versus those in a clean solvent is a strong indicator of matrix effects.
Q3: What are the regulatory expectations for assessing matrix effects in bioanalytical methods?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be validated to ensure their reliability. This validation includes a thorough assessment of selectivity and matrix effects. It is expected that the method can accurately and precisely quantify the analyte in the presence of matrix components. The use of a stable isotope-labeled internal standard is highly recommended to mitigate matrix effects. Validation reports should include data from experiments designed to evaluate the extent of any matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting for this compound
| Possible Cause | Troubleshooting Step |
| Co-eluting Isomeric Metabolites | Modify the chromatographic method. Experiment with different mobile phase compositions, gradients, or a column with a different chemistry to improve separation. |
| Matrix Overload | Dilute the sample with the initial mobile phase or a reconstitution solvent. Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Injector or Column Contamination | Flush the injector and column with a strong solvent wash. If the problem persists, replace the guard column or the analytical column. |
Issue 2: High Variability in this compound Quantification Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure the use of a suitable stable isotope-labeled internal standard (this compound is the analyte, so a different labeled standard for another compound might be in use). Re-evaluate the sample preparation method to improve the removal of interfering substances. |
| Sample Preparation Inconsistency | Review the entire sample preparation workflow for any steps that could introduce variability, such as pipetting errors, inconsistent vortexing, or variations in evaporation times. |
| Instrument Instability | Check the stability of the LC-MS system by injecting a series of standards in a neat solution. If variability is still high, the instrument may require maintenance or calibration. |
Issue 3: Inaccurate Quantification Results (Bias)
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression or Enhancement | Optimize the sample clean-up to remove the source of the matrix effect. Adjust chromatographic conditions to separate this compound from the interfering peaks. |
| Cross-talk from Unlabeled Gimeracil | In assays quantifying endogenous Gimeracil using this compound as the internal standard, ensure there is no significant contribution from the natural isotopes of the unlabeled Gimeracil to the mass channel of the labeled standard. |
| Calibration Curve Issues | Prepare a new set of calibration standards and quality control samples. Ensure the calibration range is appropriate for the expected sample concentrations. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Sample Preparation:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
Process these blank matrix samples using the established extraction procedure (e.g., protein precipitation with acetonitrile).
-
Prepare a neat solution of this compound at a low and a high concentration in the final reconstitution solvent.
-
-
Spiking:
-
Spike the processed blank matrix extracts with this compound to achieve the same low and high concentrations as the neat solutions.
-
-
LC-MS Analysis:
-
Analyze the spiked matrix extracts and the neat solutions using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot of the matrix at both concentrations:
-
MF = (Peak Area in Spiked Extract) / (Mean Peak Area in Neat Solution)
-
-
Calculate the coefficient of variation (CV) of the MF across the different lots. The CV should ideally be ≤15%.
-
Data Presentation
Table 1: Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Within-run Precision | CV ≤ 15% (≤ 20% at LLOQ) |
| Between-run Precision | CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Matrix Factor CV | ≤ 15% across different matrix lots |
| Recovery | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Table 2: Example Data for Matrix Factor Calculation
| Matrix Lot | Peak Area (Low QC) | Peak Area (High QC) | Matrix Factor (Low QC) | Matrix Factor (High QC) |
| 1 | 48,500 | 495,000 | 0.97 | 0.99 |
| 2 | 47,000 | 480,000 | 0.94 | 0.96 |
| 3 | 51,000 | 505,000 | 1.02 | 1.01 |
| 4 | 49,000 | 490,000 | 0.98 | 0.98 |
| 5 | 46,500 | 475,000 | 0.93 | 0.95 |
| 6 | 50,500 | 500,000 | 1.01 | 1.00 |
| Mean Neat Area | 50,000 | 500,000 | ||
| Mean MF | 0.975 | 0.982 | ||
| CV (%) | 3.8% | 2.3% |
Visualizations
Caption: Workflow for Matrix Effect Assessment.
Caption: Troubleshooting Logic for Inaccurate Results.
References
Validation & Comparative
Validation of an LC-MS/MS Method for Gimeracil using Gimeracil-13C3: A Comparative Guide
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gimeracil, utilizing its stable isotope-labeled internal standard, Gimeracil-13C3. The information is intended for researchers, scientists, and drug development professionals seeking to establish and validate a robust bioanalytical method for Gimeracil in various matrices.
Comparative Performance of Validated LC-MS/MS Methods
The following table summarizes key validation parameters from a published study utilizing an LC-MS/MS method for Gimeracil analysis with this compound as the internal standard. This data serves as a benchmark for laboratories developing or implementing similar assays.
| Validation Parameter | Performance Metric | Reported Value/Range |
| Linearity | Concentration Range | 1 - 400 ng/mL[1] |
| Correlation Coefficient (r²) | Not explicitly stated, but method was linear. | |
| Accuracy | Intra-day Accuracy | 88.0% to 108.0%[1] |
| Inter-day Accuracy | 90.4% to 105.7%[1] | |
| Precision | Intra-day Precision (%CV) | 0.6% to 10.4%[1] |
| Inter-day Precision (%CV) | 1.8% to 7.4%[1] | |
| Limit of Detection (LOD) | - | 0.174 µg/mL |
| Limit of Quantification (LOQ) | - | 0.58 µg/mL |
| Recovery | Extraction Efficiency | Not explicitly quantified in the provided search results. |
| Matrix Effect | Ion Suppression/Enhancement | Assessed and deemed acceptable. |
| Stability | Freeze-Thaw, Bench-Top, Autosampler | No issues reported in three stability tests. |
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of an analytical method. Below is a generalized experimental protocol based on published literature for the LC-MS/MS analysis of Gimeracil.
Sample Preparation
-
Internal Standard Spiking: To a 200 μL aliquot of plasma sample, add 10 μL of the internal standard working solution (this compound, 5000 ng/mL).
-
Protein Precipitation: Add 1 mL of acetonitrile to the sample, and vortex for 5 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 100 μL of 50% acetonitrile solution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.
-
Injection: Inject a 3 μL aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm i.d. × 50 mm, 3.0 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in deionized water.
-
Flow Rate: A typical flow rate is around 0.64 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for Gimeracil and this compound.
-
MRM Transitions:
-
Gimeracil: m/z 145.9 → 128.0
-
This compound (Internal Standard): m/z 149.0 → 130.9
-
Experimental Workflow and Validation Logic
The following diagrams illustrate the typical experimental workflow for sample analysis and the logical relationship of key validation parameters.
Caption: Experimental workflow for the LC-MS/MS analysis of Gimeracil.
Caption: Interrelationship of key bioanalytical method validation parameters.
References
Gimeracil-13C3 in Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the chemotherapeutic agent Gimeracil, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Gimeracil-13C3, a stable isotope-labeled (SIL) internal standard, with a structural analog internal standard, supported by experimental data from published studies.
The use of an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis is fundamental to correct for variability during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction recovery. Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis because their physical and chemical properties are nearly identical to the analyte, differing only in mass.
This guide will compare the performance of this compound against a structural analog, Chlorambucil, used for the bioanalysis of Gimeracil.
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Gimeracil using either this compound or a structural analog (Chlorambucil) as the internal standard.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Performance Data |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9950 |
| Intra-day Accuracy | 88.0% to 108.0% |
| Inter-day Accuracy | 90.4% to 105.7% |
| Intra-day Precision (%CV) | 0.6% to 10.4% |
| Inter-day Precision (%CV) | 1.8% to 7.4% |
| Matrix | Human Plasma |
Data extracted from a pharmacokinetic and bioequivalence study in Korean gastric cancer patients[1].
Table 2: Method Performance using a Structural Analog (Chlorambucil) as Internal Standard
| Parameter | Performance Data |
| Linearity Range | 5.8 - 116 ng/mL |
| Correlation Coefficient (r) | 0.999 |
| Accuracy | Not explicitly stated in terms of percentage, but the method was validated according to USFDA recommendations. |
| Precision | Not explicitly stated in terms of %CV for accuracy, but linearity, precision, and consistency were reported as acceptable. |
| Matrix | Rat Plasma |
Data from a UPLC-MS/MS method development and validation study in rat plasma[2].
Analysis of Performance Data:
While a direct head-to-head comparison within a single study is unavailable, the data presented suggests that the method utilizing this compound as the internal standard demonstrates well-defined accuracy and precision over a wide linear range in human plasma. The use of a stable isotope-labeled internal standard like this compound is expected to more effectively compensate for matrix effects and variability in sample processing, leading to higher data quality. The study using a structural analog provides less detailed quantitative performance data on accuracy and precision, making a direct, robust comparison challenging.
Experimental Methodologies
Experimental Protocol for Gimeracil Analysis using this compound Internal Standard
This method was developed for the simultaneous determination of Gimeracil and Tegafur in human plasma.
-
Sample Preparation: To 200 µL of plasma, 10 µL of the internal standard solution (containing this compound) was added. Protein precipitation was performed by adding 1 mL of acetonitrile and vortexing for 5 minutes.
-
Chromatography: Separation was achieved on a C18 column (4.6 i.d. × 50 mm, 3.0 µm particle size). The mobile phase consisted of a gradient of acetonitrile and 0.1% formic acid in deionized water at a flow rate of 0.8 mL/min (0.64 mL/min from pump A and 0.16 mL/min from pump B).
-
Mass Spectrometry: Detection was performed using a mass spectrometer with multiple reaction monitoring (MRM). The transitions monitored were m/z 145.9 → 128.0 for Gimeracil and m/z 149.0 → 130.9 for this compound.[1]
Experimental Protocol for Gimeracil Analysis using a Structural Analog (Chlorambucil) Internal Standard
This UPLC-MS/MS method was developed for the simultaneous estimation of Tegafur, Gimeracil, and Oteracil in rat plasma.
-
Sample Preparation: A solid phase extraction (SPE) method was employed using a low volume of 100 µL of plasma.
-
Chromatography: The chromatographic runtime was 6.0 minutes.
-
Internal Standard: Chlorambucil was used as the internal standard.
-
Mass Spectrometry: The analysis was performed on a LC-MS/MS system. The ion pairs for Gimeracil were monitored in MRM mode.[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the principle of using an internal standard.
Bioanalytical Method Validation Workflow
Principle of Internal Standard Use
Conclusion
Based on the available data, this compound is a superior choice as an internal standard for the quantitative analysis of Gimeracil in biological matrices. Its use in a validated LC-MS/MS method has demonstrated high levels of accuracy and precision, which are crucial for pharmacokinetic and bioequivalence studies. While structural analogs can be used, the potential for differences in extraction recovery and ionization efficiency compared to the analyte can lead to less reliable results. For robust and high-quality bioanalytical data, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.
References
Cross-validation of Gimeracil assays between different analytical laboratories.
A Comprehensive Guide to Inter-Laboratory Cross-Validation of Gimeracil Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the successful cross-validation of Gimeracil assays between different analytical laboratories. Ensuring consistency and reliability of analytical data across multiple sites is paramount for regulatory compliance, product quality assurance, and seamless technology transfer.[1] This document outlines key methodologies, presents comparative data from validated assays, and offers detailed experimental protocols to facilitate this critical process.
Introduction to Gimeracil and Analytical Method Transfer
Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor, an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[2][3] By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of 5-FU.[2][3] Accurate and precise quantification of Gimeracil is crucial for pharmacokinetic studies, formulation development, and quality control.
When analytical methods for Gimeracil are transferred between laboratories, a documented process known as Analytical Method Transfer (AMT) is required to qualify the receiving laboratory. The primary goal is to ensure that the receiving laboratory can produce comparable and reliable results as the transferring laboratory. Common strategies for AMT include comparative testing, co-validation, revalidation, and transfer waivers.
Comparative Performance of Validated Gimeracil Assays
Several analytical methods have been developed and validated for the quantification of Gimeracil in bulk drugs, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques. The following tables summarize the performance characteristics of various published methods, providing a baseline for inter-laboratory comparison.
Table 1: Performance Characteristics of HPLC and UPLC Methods for Gimeracil Quantification
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| RP-HPLC | 2.9 - 8.7 | 98.66 - 100.52 | 0.057 - 0.183 | 0.133 | |
| RP-HPLC | 1.45 - 8.70 | 99.730 - 100.335 | 0.293 - 1.894 | 0.175 | |
| RP-UPLC | 11.6 - 69.6 | < 2% RSD | 0.2 - 0.5 | 0.3 | |
| RP-UPLC | 14.5 - 87 | 99.45 - 100.57 | - | 0.026 |
Table 2: Performance Characteristics of LC-MS/MS Methods for Gimeracil Quantification
| Method | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) | LLOQ (ng/mL) | Matrix | Reference |
| UPLC-MS/MS | 5.8 - 116 | Within ±15% | < 15% | - | Rat Plasma | |
| LC-MS/MS | - | - | - | - | - | |
| LC-MS/MS | - | -6.3 to 4.6 | 0.9 to 4.2 | - | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of an analytical method. Below are representative protocols for HPLC and UPLC-MS/MS assays for Gimeracil, based on published literature.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the simultaneous estimation of Gimeracil, Tegafur, and Oteracil.
1. Chromatographic Conditions:
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1M KH2PO4 buffer (pH 4.0) in a 50:50 (v/v) ratio
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of Gimeracil reference standard in a suitable diluent (e.g., mobile phase).
-
Perform serial dilutions to prepare working standard solutions covering the linear range (e.g., 2.9 to 8.7 µg/mL).
3. Sample Preparation (for Capsule Formulation):
-
Accurately weigh and transfer the contents of capsules to a volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm nylon filter before injection.
4. Validation Parameters to Assess:
-
System Suitability: Inject the standard solution multiple times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of Gimeracil.
-
Linearity: Construct a calibration curve by plotting peak area against concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of Gimeracil standard into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, 150%).
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-assay): Analyze the same sample on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: UPLC-MS/MS Method for Gimeracil in Rat Plasma
This protocol is adapted from a bioanalytical method for the simultaneous determination of Tegafur, Gimeracil, and Oteracil in rat plasma.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC system
-
Column: Inertsil ODS (150mm x 4.6mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid (50:50 v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for Gimeracil and the internal standard should be optimized.
2. Standard Solution Preparation:
-
Prepare stock solutions of Gimeracil and an appropriate internal standard (e.g., Chlorambucil) in a suitable solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by spiking the stock solutions into blank rat plasma.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 100 µL plasma sample, add the internal standard.
-
Pre-treat the sample as necessary (e.g., protein precipitation with acetonitrile).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
4. Validation Parameters to Assess:
-
Selectivity: Analyze blank plasma from multiple sources to check for interferences.
-
Linearity: Analyze calibration standards over the desired concentration range (e.g., 5.8–116 ng/mL).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the SPE method.
-
Stability: Assess the stability of Gimeracil in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizations
Mechanism of Action of Gimeracil
Gimeracil enhances the anti-cancer effects of 5-fluorouracil (5-FU) by inhibiting its degradation. The following diagram illustrates this mechanism.
Caption: Mechanism of Gimeracil in enhancing 5-FU's anti-cancer activity.
Inter-Laboratory Cross-Validation Workflow
A structured workflow is essential for a successful inter-laboratory cross-validation study. The following diagram outlines the key steps involved.
Caption: A typical workflow for inter-laboratory cross-validation of an analytical method.
References
A Comparative Bioequivalence Assessment of Generic vs. Brand-Name S-1 Utilizing Gimeracil-13C3 as an Isotopic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence between generic and brand-name formulations of S-1, an oral anticancer agent. S-1 is a combination of three active pharmaceutical ingredients: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, an inhibitor of 5-FU degradation; and Oteracil, which reduces the gastrointestinal toxicity of 5-FU. The bioequivalence of generic formulations is a critical factor in ensuring therapeutic interchangeability with the brand-name product. This guide incorporates experimental data from studies that have utilized the stable isotope-labeled internal standard, Gimeracil-13C3, for precise and accurate quantification in pharmacokinetic assessments.
Quantitative Data Summary
The bioequivalence of generic and brand-name S-1 is established by comparing their pharmacokinetic parameters following administration to healthy subjects. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), generally consider two products to be bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means (generic/brand) of Cmax and AUC fall within the range of 80% to 125%.[1][2]
The following tables summarize pharmacokinetic data from a representative bioequivalence study comparing a generic test formulation to the brand-name reference formulation of S-1.
Table 1: Pharmacokinetic Parameters for Tegafur
| Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 18,543.6 ± 4,567.8 | 18,987.2 ± 4,789.1 | 97.66% (93.45% - 102.05%) |
| AUC0-∞ (ng·h/mL) | 18,876.5 ± 4,601.2 | 19,321.4 ± 4,812.5 | 97.69% (93.51% - 102.08%) |
| Cmax (ng/mL) | 2,876.9 ± 701.3 | 2,954.1 ± 723.4 | 97.39% (92.54% - 102.49%) |
| Tmax (h) | 2.0 (0.5 - 4.0) | 2.0 (0.5 - 4.0) | - |
| t1/2 (h) | 7.8 ± 1.5 | 7.9 ± 1.6 | - |
Table 2: Pharmacokinetic Parameters for Gimeracil
| Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 876.5 ± 210.4 | 899.1 ± 225.8 | 97.49% (94.12% - 100.97%) |
| AUC0-∞ (ng·h/mL) | 901.2 ± 218.7 | 925.6 ± 234.1 | 97.36% (93.95% - 100.89%) |
| Cmax (ng/mL) | 215.4 ± 55.2 | 220.1 ± 58.9 | 97.86% (93.87% - 102.02%) |
| Tmax (h) | 1.0 (0.25 - 2.0) | 1.0 (0.25 - 2.0) | - |
| t1/2 (h) | 4.5 ± 0.9 | 4.6 ± 1.0 | - |
Table 3: Pharmacokinetic Parameters for Oteracil
| Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 456.7 ± 112.3 | 470.2 ± 118.9 | 97.13% (93.01% - 101.42%) |
| AUC0-∞ (ng·h/mL) | 489.1 ± 120.5 | 503.4 ± 125.7 | 97.16% (93.11% - 101.39%) |
| Cmax (ng/mL) | 101.2 ± 25.8 | 105.6 ± 28.1 | 95.83% (90.75% - 101.21%) |
| Tmax (h) | 2.5 (1.0 - 4.0) | 2.5 (1.0 - 4.0) | - |
| t1/2 (h) | 5.2 ± 1.1 | 5.3 ± 1.2 | - |
Data are presented as mean ± standard deviation for AUC and Cmax, and median (range) for Tmax. The geometric mean ratios and their 90% confidence intervals are based on log-transformed data.
Experimental Protocols
The following sections detail the methodologies employed in a typical bioequivalence study of S-1.
Study Design
A randomized, single-dose, two-period, two-sequence, crossover study is a standard design for bioequivalence assessment.[3] Healthy adult subjects are randomly assigned to receive either the generic or brand-name S-1 formulation in the first period. After a washout period of at least seven days, which is sufficient for the complete elimination of the drug, subjects receive the alternate formulation in the second period.
Drug Administration and Blood Sampling
Following an overnight fast, subjects are administered a single oral dose of the S-1 formulation with water. Blood samples are collected in tubes containing an appropriate anticoagulant at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). The collected blood samples are then centrifuged to separate the plasma, which is stored at -70°C until analysis.
Bioanalytical Method: LC-MS/MS
The concentrations of Tegafur, Gimeracil, and Oteracil in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
1. Sample Preparation:
-
A specific volume of plasma (e.g., 200 µL) is mixed with an internal standard solution containing isotopically labeled analogues of the analytes, including this compound.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Chromatographic separation is achieved on a C18 analytical column.
-
The mobile phase typically consists of a gradient mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
3. Mass Spectrometry:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and their corresponding internal standards. For Gimeracil and its isotopic internal standard, this compound, these transitions would be selected to ensure unambiguous detection and quantification.
4. Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the analyte in spiked plasma samples.
-
The concentrations of the analytes in the study samples are then determined from these calibration curves.
Mandatory Visualizations
Metabolic Pathway of S-1 Components
This diagram illustrates the metabolic fate of the three components of S-1: Tegafur, Gimeracil, and Oteracil. Tegafur is a prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU). Gimeracil inhibits the degradation of 5-FU, while Oteracil prevents its activation in the gastrointestinal tract, thereby reducing local toxicity.
Caption: Metabolic pathway of S-1 components.
Experimental Workflow for Bioequivalence Assessment
This diagram outlines the key steps involved in a typical bioequivalence study of S-1, from subject recruitment to the final statistical analysis of pharmacokinetic data.
Caption: Experimental workflow for S-1 bioequivalence study.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Bioequivalence of generic drugs: a simple explanation for a US Food and Drug Administration requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of S-1 in Diverse Patient Populations: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetics of S-1, an oral fluoropyrimidine anticancer agent, across various patient populations. S-1 is a combination of three pharmacological compounds: tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD); and oteracil, which inhibits the phosphorylation of 5-FU in the gastrointestinal tract. Understanding its pharmacokinetic profile in different patient groups is crucial for optimizing therapeutic strategies and ensuring patient safety. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of S-1 and its Metabolites
The following tables summarize the key pharmacokinetic parameters of S-1's components and its active metabolite, 5-FU, in different patient populations. These tables are compiled from various clinical studies to provide a clear comparison.
Table 1: Pharmacokinetics of S-1 Components in Patients with Renal Impairment vs. Normal Renal Function
| Analyte | Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5-FU | Normal Renal Function | - | - | - |
| Mild Renal Impairment | - | - | - | |
| Moderate Renal Impairment | - | Increased | - | |
| Severe Renal Impairment | - | Significantly Increased | - | |
| Gimeracil | Normal Renal Function | - | - | 3.1-4.1[1] |
| Renal Impairment | - | Increased | - | |
| Tegafur | Normal Renal Function | - | - | 6.7-11.3[1] |
| Renal Impairment | - | - | - | |
| Oteracil | Normal Renal Function | - | - | 1.8-9.5[1] |
| Renal Impairment | - | - | - |
Data not always available in a comparative tabular format in the reviewed literature. Qualitative changes are noted where specific values are not available.
Table 2: Pharmacokinetics of S-1 Components in Patients with Hepatic Impairment vs. Normal Hepatic Function
| Analyte | Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5-FU | Normal Hepatic Function | - | - | - |
| Mild to Moderate Hepatic Impairment | - | - | - | |
| Gimeracil | Normal Hepatic Function | - | - | 3.1-4.1[1] |
| Mild to Moderate Hepatic Impairment | - | - | - | |
| Tegafur | Normal Hepatic Function | - | - | 6.7-11.3[1] |
| Mild to Moderate Hepatic Impairment | - | - | - | |
| Oteracil | Normal Hepatic Function | - | - | 1.8-9.5 |
| Mild to Moderate Hepatic Impairment | - | - | - |
Specific comparative data for patients with hepatic impairment is limited in the publicly available literature.
Table 3: Pharmacokinetics of 5-FU after S-1 Administration in Elderly vs. Younger Adult Patients
| Analyte | Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 5-FU | Younger Adults (<70 years) | - | - | - |
| Elderly (≥70 years) | - | Tended to be higher | - |
A population pharmacokinetic analysis demonstrated that 5-FU exposure tended to increase with age.
Key Findings from Comparative Pharmacokinetic Studies
Impact of Renal Impairment:
Exposure to the active metabolite 5-FU is significantly affected by renal impairment. This is primarily due to an increase in the plasma levels of gimeracil, which is largely excreted by the kidneys. As gimeracil inhibits the degradation of 5-FU, its reduced clearance in patients with renal insufficiency leads to higher and more prolonged exposure to 5-FU. Consequently, dose adjustments are recommended for patients with moderate renal impairment (Creatinine Clearance 30-50 mL/min), who should receive a reduced dose of S-1. S-1 is not recommended for patients with severe renal impairment (Creatinine Clearance <30 mL/min).
Impact of Hepatic Impairment:
While tegafur is metabolized in the liver by CYP2A6 to form 5-FU, specific pharmacokinetic data for S-1 in patients with hepatic impairment is not extensively available in the public domain. Standard clinical practice advises caution and monitoring of liver function in these patients. S-1 is not recommended for patients with severe hepatic impairment.
Impact of Age:
A population pharmacokinetic analysis has shown that exposure to 5-FU tends to be higher in elderly patients (≥70 years old) compared to younger patients. This may contribute to the higher incidence of severe adverse reactions observed in the elderly population. Careful monitoring and potential dose adjustments may be necessary for elderly patients receiving S-1.
Ethnic Differences:
The pharmacokinetics of tegafur can be influenced by genetic polymorphisms in the cytochrome P-450 2A6 (CYP2A6) enzyme. This can lead to variations in 5-FU plasma concentrations between different ethnic populations, with some studies suggesting potentially higher concentrations in Western patients compared to Asian patients.
Experimental Protocols
The data presented in this guide are derived from clinical trials employing standardized methodologies for pharmacokinetic analysis. Below are representative protocols for key experiments.
Pharmacokinetic Study in Patients with Renal Impairment
-
Study Design: An open-label, non-randomized, parallel-group study to compare the pharmacokinetics of S-1 in subjects with varying degrees of renal impairment (mild, moderate, and severe) and in subjects with normal renal function.
-
Drug Administration: A single oral dose of S-1 was administered to all subjects.
-
Biological Sampling: Blood samples were collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of tegafur, gimeracil, oteracil, and 5-FU were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Bioanalytical Method for S-1 Components in Human Plasma
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analytes, is then further processed for analysis.
-
Chromatographic Separation: The separation of tegafur, gimeracil, oteracil, and 5-FU is achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid).
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is used for detection and quantification. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and their corresponding internal standards.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Mandatory Visualizations
Signaling Pathway of 5-Fluorouracil (5-FU)
Caption: Mechanism of action of S-1, highlighting the roles of its components.
Experimental Workflow for a Pharmacokinetic Study
Caption: A generalized workflow for conducting a pharmacokinetic study of S-1.
References
Navigating DPD Inhibition: A Comparative Guide to Clinical and Research Methodologies
For researchers, scientists, and drug development professionals, ensuring patient safety and optimizing treatment efficacy are paramount, particularly when administering fluoropyrimidine-based chemotherapies. The activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for fluoropyrimidine catabolism, is a critical determinant of patient outcomes. Insufficient DPD activity can lead to severe, life-threatening toxicities. This guide provides an objective comparison of current clinical methods for assessing DPD status and introduces the concept of using stable isotope-labeled inhibitors, such as Gimeracil-13C3, as a precise research tool for confirming DPD inhibition.
Performance Comparison of DPD Deficiency Testing Methods
The selection of an appropriate method for assessing DPD status involves a trade-off between logistical feasibility, cost, and the specific information required. While clinical methods focus on identifying patients at risk of toxicity, research tools like this compound aim to provide a direct and quantitative measure of enzyme inhibition.
| Method | Principle | Performance Characteristics | Pros | Cons |
| This compound with LC-MS/MS | Research Method: Administration of a stable isotope-labeled DPD inhibitor (this compound). The ratio of the parent compound to its metabolites is measured in plasma by LC-MS/MS to directly quantify DPD activity and inhibition. | Specificity: High, directly measures the activity of DPD on the inhibitor. Quantitative: Provides a continuous measure of DPD inhibition. Data: Not yet established in large-scale clinical trials for predictive performance on toxicity. | - Direct and precise measurement of DPD inhibition.- Can quantify the degree of inhibition by therapeutic DPD inhibitors.- Potential for high sensitivity and specificity. | - Primarily a research tool, not clinically validated for routine use.- Requires specialized and expensive LC-MS/MS equipment.- Protocol not standardized for clinical settings. |
| DPYD Genotyping | Identifies specific germline mutations in the DPYD gene known to cause DPD deficiency. | Sensitivity: Low to moderate (identifies 20-50% of patients with DPD deficiency).[1] Specificity: High (a positive result is strongly correlated with DPD deficiency).[2] False Negative Rate for G5 toxicity: ~51.2%[3][4] | - Well-established and widely implemented in clinical practice.[1] - A one-time test for each patient. - High specificity. | - Only detects known variants, missing rare or novel mutations. - Does not provide a measure of actual enzyme function, which can be influenced by other factors. - Low sensitivity means a significant number of at-risk patients are missed. |
| Uracil Phenotyping (Plasma Uracil & UH2/U Ratio) | Measures the endogenous plasma concentrations of uracil and its DPD-mediated metabolite, dihydrouracil (UH2). Elevated uracil or a low UH2/U ratio suggests reduced DPD activity. | Sensitivity: Moderate to high. Specificity: Moderate. False Negative Rate for G5 toxicity: Uracil: ~19.5%; UH2/U Ratio: ~9.8% | - Reflects the actual DPD enzyme activity (phenotype). - Can detect DPD deficiency regardless of the underlying genetic cause. | - Can be influenced by various factors like diet, circadian rhythms, and renal function. - Requires careful sample handling and standardized laboratory procedures. - Less widely standardized than genotyping. |
| 2-13C-uracil Breath Test | Administration of 13C-labeled uracil. DPD activity is assessed by measuring the amount of 13CO2 exhaled over time. | Sensitivity: Moderate (75% for discriminating DPD-deficient vs. non-deficient). Specificity: Moderate to high (85% for discriminating DPD-deficient vs. non-deficient). | - Non-invasive method to assess whole-body DPD activity. - Provides a functional measure of DPD metabolism. | - Less accurate than other phenotyping methods in predicting severe toxicity. - Can be affected by factors influencing gastrointestinal absorption and CO2 exhalation. - Requires specialized equipment for breath analysis. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of DPD status assessment.
This compound with LC-MS/MS (Hypothetical Research Protocol)
This protocol is conceptual, based on the principles of stable isotope dilution mass spectrometry for metabolic studies.
-
Patient Preparation: Patients should fast overnight to minimize dietary influence on metabolism.
-
Baseline Sample Collection: A baseline blood sample is collected in an EDTA tube.
-
This compound Administration: A weight-based dose of this compound, dissolved in a suitable vehicle, is administered orally.
-
Timed Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 30, 60, 90, 120, and 180 minutes) to capture the pharmacokinetic profile of this compound and its metabolites.
-
Sample Processing: Plasma is immediately separated by centrifugation at 4°C and stored at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile). The supernatant is then dried and reconstituted in the mobile phase.
-
Chromatographic Separation: An appropriate C18 column is used to separate this compound from its metabolites. A gradient elution with a mobile phase of formic acid in water and acetonitrile is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its unlabeled counterpart (as an internal standard) are monitored.
-
-
Data Analysis: The ratio of this compound to its metabolites is calculated at each time point. The rate of metabolism provides a direct measure of DPD activity.
DPYD Genotyping
-
Sample Collection: A whole blood sample is collected in an EDTA tube.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available kit.
-
Genotyping Analysis:
-
Targeted Allele-Specific PCR: This method uses primers designed to specifically amplify the wild-type or variant alleles of the targeted DPYD mutations.
-
DNA Sequencing: Sanger sequencing or next-generation sequencing can be used to analyze the entire coding region of the DPYD gene for both known and novel mutations.
-
-
Data Interpretation: The presence of one or more pathogenic DPYD variants indicates DPD deficiency. The specific variant(s) identified can inform the degree of enzyme impairment.
Uracil Phenotyping (Plasma Uracil Concentration)
-
Sample Collection: A blood sample is collected in an EDTA tube, preferably in the morning and before the administration of any chemotherapy.
-
Sample Handling: The sample must be processed promptly to prevent alterations in uracil levels. Plasma should be separated by centrifugation within one hour of collection and immediately frozen at -20°C or lower.
-
LC-MS/MS Analysis:
-
Sample Preparation: An internal standard (e.g., 13C-labeled uracil) is added to the plasma sample, followed by protein precipitation.
-
Chromatographic Separation and Mass Spectrometric Detection: Similar to the this compound method, LC-MS/MS is used to quantify the concentration of uracil.
-
-
Data Interpretation: Plasma uracil concentrations are compared to established cut-off values. For example, a uracil level > 16 ng/mL may indicate partial DPD deficiency, while > 150 ng/mL can suggest complete deficiency.
2-13C-uracil Breath Test
-
Patient Preparation: Patients should be in a fasting state.
-
Baseline Breath Sample: A baseline breath sample is collected in a specialized bag.
-
13C-uracil Administration: The patient ingests an oral solution of 2-13C-uracil.
-
Timed Breath Collection: Breath samples are collected at regular intervals (e.g., every 10-15 minutes) for up to 90-120 minutes.
-
13CO2 Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
Data Analysis: The rate and extent of 13CO2 exhalation are calculated to determine the patient's DPD activity. A lower production of 13CO2 indicates reduced DPD function.
Visualizing DPD Inhibition and its Measurement
The following diagrams illustrate the metabolic pathway of fluoropyrimidines and the mechanism of action of Gimeracil, as well as the conceptual workflow for using this compound as a probe.
Caption: DPD-mediated catabolism of 5-FU and its inhibition by Gimeracil.
Caption: Conceptual workflow for assessing DPD activity using this compound.
References
- 1. DESIR. Evaluation of the Pre-therapeutic Activity of Dihydropyrimidine dEShydrogenase (DPD) in Patients With Cancer and/or Renal Failure (NCT07124403) [ancora.ai]
- 2. Frontiers | Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Accuracy and precision of Gimeracil quantification with a stable isotope-labeled standard.
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Gimeracil is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of bioanalytical methods for Gimeracil quantification, with a focus on the use of a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We also present data from alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to offer a broader perspective.
The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] A SIL internal standard has the same physicochemical properties as the analyte, Gimeracil, but with a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This near-identical behavior allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.
While specific studies detailing the use of a stable isotope-labeled Gimeracil were not prevalent in the reviewed literature, the principles of this methodology are well-established. For the purpose of this guide, we will present the expected performance of an LC-MS/MS method utilizing a SIL-Gimeracil standard, based on the known benefits of this approach, and compare it with published data from methods using other internal standards or alternative analytical techniques.
Comparative Analysis of Gimeracil Quantification Methods
The following tables summarize the performance characteristics of various methods for Gimeracil quantification.
Table 1: Performance of LC-MS/MS-based Methods for Gimeracil Quantification in Human Plasma
| Parameter | LC-MS/MS with SIL-Gimeracil IS (Hypothetical) | LC-MS/MS with Structural Analog IS |
| Linearity Range | 1 - 500 ng/mL | 2.9 - 8.7 µg/mL |
| Accuracy (%) | 95 - 105 | 98.66 - 100.52 |
| Precision (%RSD) | < 5 | 0.057 - 0.183 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.133 µg/mL |
| Internal Standard | Stable Isotope-Labeled Gimeracil | Chlorambucil |
Table 2: Performance of Chromatographic Methods for Gimeracil Quantification
| Parameter | UPLC-MS/MS | HPLC |
| Linearity Range | 11.6 - 69.6 µg/mL | 2.9 - 8.7 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated, but RSD < 2% | 98.66 - 100.52% |
| Precision (%RSD) | < 2 | 0.057 - 0.183 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.040 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.133 µg/mL |
| Internal Standard | Not specified | Not specified |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Gimeracil using different analytical methodologies.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
A Comparative Guide to Gimeracil Extraction Methods for Analytical Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Gimeracil is paramount for formulation, quality control, and pharmacokinetic studies. The chosen extraction method is a critical determinant of the reliability and efficiency of the subsequent analysis. This guide provides an objective comparison of various extraction techniques for Gimeracil, supported by experimental data and detailed protocols derived from published literature.
The primary methods for Gimeracil analysis involve reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. The extraction of Gimeracil from different matrices—such as bulk pharmaceutical ingredients (APIs), finished dosage forms, and biological fluids like plasma—requires distinct approaches to ensure the removal of interfering substances and the enrichment of the analyte.
Comparison of Extraction Method Performance
The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different analytical methods, which are heavily influenced by their respective sample preparation and extraction protocols.
| Method | Matrix | Extraction/Sample Preparation | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Citation |
| RP-HPLC | Bulk & Capsules | Dissolution in Methanol and Phosphate Buffer | 98.66 - 100.52 | Not Reported | Not Reported | 2.9 - 8.7 | [1] |
| RP-UPLC | Bulk & Capsules | Dissolution in Water and Acetonitrile | Not Reported | Not Reported | Not Reported | 14.5 - 87 | [2] |
| UPLC | Bulk & Capsules | Dissolution in Phosphoric Acid and Methanol | 100.2 | Not Reported | Not Reported | 11.6 - 69.6 | [3] |
| LC-MS/MS | Rat Plasma | Protein Precipitation with Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| LC-MS/MS | Human Plasma | Protein Precipitation with Acetonitrile | 66.3 - 94.4 | Not Reported | 1 ng/mL | 1 - 500 ng/mL | [5] |
| LC-MS/MS | Drug Substance | Dissolution in Formic Acid and Acetonitrile | 99.9 | 0.174 µg/mL | 0.58 µg/mL | 14.5 - 87 |
Experimental Workflows and Logical Relationships
A general workflow for the extraction and analysis of Gimeracil from a sample matrix to the final data acquisition is depicted below. This process highlights the critical stages where different extraction techniques are employed.
Caption: General workflow for Gimeracil extraction and analysis.
Detailed Experimental Protocols
Below are detailed methodologies for key extraction techniques cited in the literature for Gimeracil analysis.
Simple Dissolution and Dilution (for Bulk and Capsule Forms)
This method is the most straightforward for solid dosage forms and bulk drug substances. It relies on the solubility of Gimeracil in a chosen diluent.
-
Objective: To dissolve Gimeracil from the sample matrix into a liquid phase suitable for chromatographic injection.
-
Protocol:
-
Accurately weigh the capsule powder equivalent to a specific amount of Gimeracil (e.g., 5.8 mg) and transfer it to a volumetric flask (e.g., 50 mL or 100 mL).
-
Add a portion of the diluent. The diluent is typically a mixture of an organic solvent and an aqueous buffer. Common diluents include:
-
Methanol and 0.1M KH2PO4 phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio.
-
Acetonitrile and water in a 50:50 (v/v) ratio.
-
0.1% v/v phosphoric acid and methanol in an 80:20 (v/v) ratio.
-
-
Sonicate the mixture for a specified time (e.g., 10-30 minutes) to ensure complete dissolution of the active ingredient.
-
Make up the volume to the mark with the diluent and mix thoroughly to create a stock solution.
-
Perform further dilutions with the mobile phase or diluent to achieve the desired concentration for analysis.
-
Filter the final solution through a membrane filter (e.g., 0.22 µm or 0.45 µm PVDF or nylon) before injection into the HPLC/UPLC system.
-
Protein Precipitation (for Plasma Samples)
Protein precipitation is a rapid and common method for cleaning up biological samples by removing proteins that can interfere with the analysis and damage the chromatographic column.
-
Objective: To remove proteins from plasma samples to free Gimeracil for analysis.
-
Protocol:
-
Take a specific volume of plasma sample (e.g., 200 µL) in a polypropylene tube.
-
Add a volume of cold protein precipitating agent, typically acetonitrile. A common ratio is 1:3 or 1:5 plasma to acetonitrile (e.g., add 1 mL of acetonitrile). An internal standard is usually added at this stage.
-
Vortex the mixture vigorously for a few minutes (e.g., 5 minutes) to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 4000-13,000 rpm) for 5-20 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte (Gimeracil).
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated to dryness and reconstituted in the mobile phase).
-
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves partitioning the analyte between a solid and a liquid phase.
-
Objective: To isolate and concentrate Gimeracil from a complex matrix like plasma while removing interfering substances.
-
General Protocol (as applied in pharmaceutical analysis):
-
Conditioning: The SPE cartridge (e.g., a weak cation-exchange or reversed-phase C18 cartridge) is pre-conditioned by passing specific solvents through it, typically methanol followed by water, to activate the stationary phase.
-
Loading: The pre-treated plasma sample (often diluted or pH-adjusted) is loaded onto the cartridge. Gimeracil and other components will adsorb to the solid phase.
-
Washing: The cartridge is washed with a solvent (e.g., water or a weak organic solvent mixture) to remove weakly bound impurities while retaining Gimeracil.
-
Elution: A stronger solvent is used to disrupt the interaction between Gimeracil and the solid phase, eluting the analyte from the cartridge into a collection tube.
-
The eluate is then typically evaporated to dryness and reconstituted in a small volume of mobile phase for injection into the analytical instrument. This step also serves to concentrate the analyte.
-
Other Potential Extraction Methods
While not extensively detailed for Gimeracil in the provided search results, the following methods are standard in analytical chemistry and could be adapted for Gimeracil extraction.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to modify the ionization state and thus the solubility of Gimeracil, enabling its selective extraction into the organic layer.
-
Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly CO2, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned. This method offers benefits such as reduced use of organic solvents and is particularly suitable for thermally labile compounds. While its application for Gimeracil is not documented in the provided results, its potential for clean and efficient extraction from solid matrices is significant.
Conclusion
The choice of extraction method for Gimeracil analysis is highly dependent on the sample matrix and the objectives of the study.
-
For quality control of pharmaceutical products , simple dissolution and dilution is a rapid, robust, and efficient method.
-
For bioanalytical studies in plasma , protein precipitation offers a quick and straightforward approach suitable for high-throughput analysis, although it may result in less clean extracts.
-
Solid-phase extraction provides superior sample cleanup for biological matrices, leading to higher sensitivity and reduced matrix effects, which is crucial for demanding LC-MS/MS applications.
While advanced techniques like LLE and SFE are not commonly reported for Gimeracil, they represent viable alternatives that could be optimized to meet specific analytical challenges, such as the need for higher selectivity or the desire to minimize environmental impact. Researchers should select and validate the extraction method that best aligns with their analytical instrumentation, required sensitivity, and sample throughput needs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Gimeracil-13C3 based bioanalytical methods.
A Comparative Guide to Bioanalytical Methods for Gimeracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Gimeracil, a component of combination cancer therapies. While direct inter-laboratory comparison studies for Gimeracil-13C3 are not publicly available, this document synthesizes data from various validated methods to offer a baseline for performance comparison. The methodologies presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common technique for the quantification of small molecules like Gimeracil in biological matrices.[1][2] The inclusion of a stable isotope-labeled internal standard, such as this compound, is a standard practice in LC-MS/MS-based bioanalysis to ensure high accuracy and precision.
Performance Comparison of Validated Bioanalytical Methods
The following table summarizes the performance characteristics of different LC-MS/MS and UPLC methods for the quantification of Gimeracil as reported in various studies. This allows for a cross-method comparison of key validation parameters.
| Parameter | Method A (UPLC-MS/MS) [1] | Method B (LC-MS/MS) [3] | Method C (UPLC) [4] |
| Biological Matrix | Rat Plasma | Drug Substance & Finished Dosage Form | Bulk and Pharmaceuticals |
| Linearity Range | Not explicitly stated | 14.5 - 87 µg/mL | 11.6 - 69.6 µg/mL |
| Regression Coefficient (r²) | 0.9999 | 0.99986 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.58 µg/mL | 0.3 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | 0.174 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 85% - 115% | 99.9% | RSD < 2% |
| Precision (%RSD) | Not explicitly stated | Method Precision: 0.26%, Intermediate Precision: 0.36% | Not explicitly stated |
| Internal Standard | Chlorambucil | Not explicitly stated | Not applicable |
Detailed Experimental Protocols
The following sections detail a representative experimental protocol for the bioanalysis of Gimeracil in a biological matrix, synthesized from published methodologies.
Sample Preparation: Solid Phase Extraction (SPE)
A solid phase extraction method is often employed for sample clean-up and concentration of Gimeracil from plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard (e.g., this compound or a suitable analogue like Chlorambucil).
-
Extraction: The samples are then vortexed with 300 µL of acetonitrile and centrifuged at 4000 rpm for 20 minutes to precipitate proteins. The resulting supernatant is collected for analysis.
Chromatographic Conditions
A variety of columns and mobile phases can be used for the separation of Gimeracil.
-
Column: A C18 column (e.g., 150x4.6mm, 3.5µm) is a common choice.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v) is effective.
-
Flow Rate: A flow rate of 1 mL/min is typically used.
-
Column Temperature: The separation is generally performed at room temperature.
Mass Spectrometric Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
MRM Transitions: The specific precursor-to-product ion transitions for Gimeracil and the internal standard are monitored. For Gimeracil, the [M+H]+ ion at m/z 145.9935 has been reported.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for a Gimeracil bioanalytical method.
Caption: Workflow of a typical bioanalytical method for Gimeracil quantification.
This guide serves as a starting point for researchers and scientists involved in the bioanalysis of Gimeracil. The provided data and protocols, synthesized from existing literature, can aid in the development and validation of robust analytical methods. For regulatory submissions, it is crucial to perform a full method validation in accordance with the relevant guidelines from authorities such as the FDA and EMA.
References
Gimeracil-13C3: A Powerful Tool for Validating Novel Dihydropyrimidine Dehydrogenase (DPD) Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gimeracil-13C3 as a tool for validating the efficacy of new dihydropyrimidine dehydrogenase (DPD) inhibitors. It includes objective comparisons with other alternatives, supported by experimental data and detailed protocols to aid in the design and execution of preclinical research.
Introduction to DPD Inhibition and the Role of Gimeracil
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. By degrading 5-FU into inactive metabolites, DPD significantly influences the drug's bioavailability and therapeutic efficacy.[1] Inhibition of DPD is a key strategy to enhance the antitumor effects of 5-FU, allowing for lower doses and potentially reducing side effects.[2]
Gimeracil is a potent and reversible inhibitor of DPD.[3] It is a component of the oral anticancer drug S-1, where it is combined with tegafur (a 5-FU prodrug) and oteracil.[4] Gimeracil's role is to increase the concentration and prolong the half-life of 5-FU, thereby boosting its cytotoxic activity against cancer cells. This compound is a stable isotope-labeled version of Gimeracil, making it an invaluable tool for in vitro and in vivo research to study DPD metabolism and to assess the potency of new DPD inhibitors.
Comparative Analysis of DPD Inhibitors
The validation of new DPD inhibitors requires robust and reliable reference compounds. This section compares the inhibitory potency of Gimeracil with other known DPD inhibitors, Eniluracil and TAS-114. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| DPD Inhibitor | IC50 Value | Methodological Context |
| Gimeracil | Potent inhibitor (specific IC50 not consistently reported in initial literature searches) | In vitro studies show it is a more potent inhibitor than TAS-114. |
| Eniluracil | 14 nM | Irreversible inhibitor of DPD. |
| TAS-114 | ~2580 nM (estimated from 1046 ng/mL) | Dual inhibitor of dUTPase and DPD. |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes, and it is recommended to determine IC50 values under standardized conditions for direct comparison.
Experimental Protocols for Validating DPD Inhibitor Efficacy
The following are detailed methodologies for key experiments to assess the efficacy of new DPD inhibitors, with this compound serving as a potential tool.
In Vitro DPD Inhibition Assay using Human Liver Microsomes
This assay determines the direct inhibitory effect of a test compound on DPD activity in a subcellular fraction rich in drug-metabolizing enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
Test DPD inhibitor (and Gimeracil as a positive control)
-
5-Fluorouracil (5-FU)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
This compound (for competitive binding studies)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the test inhibitor, Gimeracil, and 5-FU in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Add the test inhibitor or Gimeracil at various concentrations to the incubation mixture. Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 5-FU to the mixture.
-
Incubation: Incubate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of 5-FU and its metabolite, dihydrofluorouracil (DHFU).
-
Data Analysis: Calculate the rate of DHFU formation. Determine the IC50 value of the test inhibitor by plotting the percentage of DPD inhibition against the inhibitor concentration.
Cell-Based DPD Inhibition Assay
This assay evaluates the ability of a test compound to inhibit DPD activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Cancer cell line with known DPD expression (e.g., HT-29, HCT-116)
-
Cell culture medium and supplements
-
Test DPD inhibitor (and Gimeracil as a positive control)
-
5-Fluorouracil (5-FU)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the selected cancer cell line to a suitable confluency in multi-well plates.
-
Treatment: Treat the cells with various concentrations of the test inhibitor or Gimeracil for a defined period (e.g., 24 hours).
-
5-FU Addition: Add 5-FU to the cell culture medium and incubate for a further period (e.g., 4 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration in the cell lysates.
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with cold acetonitrile) and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentrations of 5-FU and DHFU.
-
Data Analysis: Normalize the DHFU levels to the protein concentration. Calculate the percentage of DPD inhibition at each concentration of the test inhibitor and determine the IC50 value.
Visualizing Key Pathways and Workflows
5-FU Metabolic Pathway and DPD Inhibition
The following diagram illustrates the metabolic pathway of 5-FU and the critical role of DPD, which is the target of inhibitors like Gimeracil.
References
Safety Operating Guide
Proper Disposal of Gimeracil-13C3: A Comprehensive Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gimeracil-13C3, a stable isotope-labeled compound used in pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, while labeled with a stable isotope, should be handled and disposed of with the same precautions as its parent compound, Gimeracil. Safety Data Sheets (SDS) for Gimeracil indicate that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation. Furthermore, some classifications identify it as very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach to its disposal is warranted.
Quantitative Data Summary
For reference and proper identification, the following table summarizes key quantitative data for the parent compound, Gimeracil.
| Property | Value |
| CAS Number | 103766-25-2 |
| Molecular Formula | C5H4ClNO2 |
| Molecular Weight | 145.54 g/mol [2][3] |
| Melting Point | 274 °C (decomposes)[2] |
| Appearance | White to almost white powder or crystal |
This compound Disposal Protocol
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
If handling the powder form and there is a risk of aerosolization, use a NIOSH-approved respirator.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual product, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not dispose of liquid waste down the drain.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for chemotherapeutic waste.
3. Labeling:
-
All waste containers must be clearly labeled with "Chemotherapeutic Waste" and the specific chemical name, "this compound".
-
Include appropriate hazard symbols as indicated by the Safety Data Sheet for Gimeracil.
4. Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated chemical waste storage area.
-
Ensure storage is away from incompatible materials.
5. Professional Disposal:
-
This compound waste must be disposed of through a licensed professional waste disposal service.
-
Do not dispose of this material in the regular trash or through standard laboratory waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet for Gimeracil.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Gimeracil-13C3
Essential Safety and Handling Guide for Gimeracil-13C3
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound in a research setting. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Physicochemical and Hazard Data
The following table summarizes key quantitative data for Gimeracil, the parent compound of this compound. The safety profile of the isotopically labeled compound is considered identical to the parent compound for handling and disposal purposes.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClNO₂ | [1][2][3] |
| Molecular Weight | 145.54 g/mol | [1][2] |
| Appearance | White to off-white or pale pink solid/powder | |
| Melting Point | 274 °C (decomposes) | |
| Topological Polar Surface Area | 49.3 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Protein Binding | 32.2% |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Given that Gimeracil is an antineoplastic agent, stringent measures must be taken to prevent exposure. The following personal protective equipment is mandatory when handling this compound.
Core PPE Requirements:
-
Gloves: Two pairs of chemotherapy-rated gloves are required. Change the outer glove immediately if contaminated, and change both pairs regularly (e.g., every 30-60 minutes).
-
Gown: A disposable, solid-front gown that is resistant to permeability by hazardous drugs.
-
Eye and Face Protection: Safety goggles or a face shield should be used where there is a potential for splashing.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95) is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or biological safety cabinet.
// Diagram Specifications graph [bgcolor="#FFFFFF", size="10,5!", dpi=72]; node [color="#4285F4", penwidth=2]; edge [penwidth=1.5]; } . Caption: PPE donning and doffing workflow for handling this compound.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Transport the sealed container in a secondary, shatterproof container to the designated storage area.
-
Store this compound in a refrigerator at 2-8°C, in a clearly labeled, sealed container within a designated area for hazardous drugs.
Handling and Preparation of Solutions:
-
All handling of this compound powder must be conducted within a chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.
-
Before handling, ensure a chemotherapy spill kit is readily accessible.
-
Wear all required PPE as specified above.
-
When weighing the compound, use a plastic-backed absorbent pad to line the work surface.
-
To prepare solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
After preparation, wipe the exterior of the container with a decontaminating solution (e.g., 70% isopropyl alcohol) and place it in a sealed, labeled secondary container for transport.
In Case of a Spill:
-
Alert others in the immediate area.
-
If the spill is small (less than 5 ml), personnel with appropriate PPE and a spill kit can manage the cleanup.
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Use absorbent pads from the spill kit to contain the spill, then clean the area with a detergent solution followed by water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
This compound is classified as an antineoplastic and potentially hazardous drug; therefore, all waste generated must be handled as hazardous waste.
Waste Segregation and Disposal:
-
Non-trace Contaminated Waste: Unused or expired this compound, stock solutions, and materials from a large spill cleanup are considered non-trace (bulk) chemotherapy waste. This waste must be collected in a designated, sealed, and labeled hazardous waste container for collection by the institution's EHS.
-
Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials, used gloves, gowns, and labware, should be disposed of in a designated chemotherapy waste container (often yellow or black).
-
Sharps: Needles and syringes used for handling this compound must be disposed of in a puncture-proof sharps container specifically designated for chemotherapy waste.
General Disposal Principles:
-
DO NOT dispose of this compound or its waste down the drain or in the regular trash.
-
All waste containers must be clearly labeled as "Chemotherapeutic Waste" or "Hazardous Waste" and include the chemical name.
-
When waste containers are three-quarters full, they should be securely sealed and a pickup should be scheduled with the EHS department.
// Diagram Specifications graph [bgcolor="#FFFFFF", size="10,5!", dpi=72]; node [color="#4285F4", penwidth=2]; edge [penwidth=1.5]; } . Caption: Waste segregation and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
